molecular formula C6H3BrN2OS B1280996 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 56844-40-7

6-Bromothieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B1280996
CAS No.: 56844-40-7
M. Wt: 231.07 g/mol
InChI Key: WIURMUHBQYODCB-UHFFFAOYSA-N
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Description

6-Bromothieno[2,3-d]pyrimidin-4(3h)-one is a useful research compound. Its molecular formula is C6H3BrN2OS and its molecular weight is 231.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIURMUHBQYODCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480927
Record name 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one
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Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56844-40-7
Record name 6-Bromothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56844-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing for interaction with a variety of biological targets.[1][2] Derivatives of thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] Notably, this class of compounds has been investigated as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), which are critical in cancer cell signaling pathways.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources for related compounds, other values are based on computational predictions.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name 6-bromo-3H-thieno[2,3-d]pyrimidin-4-one[6]
Synonyms This compound, 6-Bromo-1H-thieno[2,3-d]pyrimidin-4-one[7]
CAS Number 56844-40-7[6][8][9]
Molecular Formula C₆H₃BrN₂OS[7][8]
Molecular Weight 231.07 g/mol [8]
Appearance Off-white to yellow solid (predicted)-
Melting Point Not experimentally reported-
Boiling Point 445.7°C at 760 mmHg (calculated)[6]
Density 2.18 g/cm³ (calculated)[6]
Solubility Sparingly soluble in water, soluble in DMSO and DMF (predicted)-
Flash Point 223.4°C (calculated)[6]

Table 2: Predicted Spectroscopic Data

SpectroscopyExpected Peaks and Signals
¹H NMR (DMSO-d₆) δ 12.0-13.0 (br s, 1H, N3-H), δ 8.0-8.5 (s, 1H, H2), δ 7.5-8.0 (s, 1H, H5)
¹³C NMR (DMSO-d₆) δ 160-170 (C4), δ 150-160 (C7a), δ 140-150 (C2), δ 120-130 (C5), δ 110-120 (C4a), δ 100-110 (C6)
IR (KBr, cm⁻¹) 3200-3000 (N-H stretch), 1700-1650 (C=O stretch, amide), 1620-1580 (C=N and C=C stretches)
Mass Spec. (EI) m/z 230/232 ([M]⁺, bromine isotope pattern)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting with the construction of a substituted 2-aminothiophene ring via the Gewald reaction, followed by cyclization to form the pyrimidinone ring.

General Synthetic Pathway

A plausible synthetic route is outlined below. This is a generalized protocol based on established methods for analogous compounds.

Synthesis_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidinone Ring Formation Bromoacetonitrile Bromoacetonitrile Intermediate_Thiophene 2-Amino-4-bromothiophene-3-carbonitrile Bromoacetonitrile->Intermediate_Thiophene Knoevenagel Condensation & Cyclization Sulfur Sulfur Sulfur->Intermediate_Thiophene Base Base (e.g., Morpholine) Base->Intermediate_Thiophene Hydrolysis Hydrolysis (e.g., H₂SO₄) Intermediate_Thiophene->Hydrolysis Amide_Intermediate 2-Amino-4-bromothiophene-3-carboxamide Hydrolysis->Amide_Intermediate Final_Product This compound Amide_Intermediate->Final_Product Cyclization with Urea Urea Urea Urea->Final_Product

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromothiophene-3-carbonitrile (Gewald Reaction)

This protocol is based on the general principles of the Gewald reaction for the synthesis of 2-aminothiophenes.[10][11]

  • Reagents and Setup:

    • Bromoacetonitrile

    • Elemental sulfur

    • A suitable base such as morpholine or triethylamine

    • Ethanol as the solvent

    • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Procedure: a. To a solution of bromoacetonitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents). b. Add the base (e.g., morpholine, 1.2 equivalents) dropwise to the stirred suspension at room temperature. c. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. The precipitated solid is collected by filtration, washed with cold water, and dried. f. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

This protocol involves the hydrolysis of the nitrile to an amide, followed by cyclization.

  • Reagents and Setup:

    • 2-Amino-4-bromothiophene-3-carbonitrile

    • Concentrated sulfuric acid for hydrolysis

    • Urea for cyclization

    • A suitable high-boiling solvent like N,N-dimethylformamide (DMF) or dioxane.

  • Procedure: a. Hydrolysis to Amide: Carefully add 2-amino-4-bromothiophene-3-carbonitrile (1 equivalent) to an excess of cold, concentrated sulfuric acid. Stir the mixture at room temperature until the nitrile is completely hydrolyzed to the corresponding carboxamide (monitor by TLC). Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the 2-amino-4-bromothiophene-3-carboxamide. Filter, wash with water, and dry the solid. b. Cyclization: In a round-bottom flask, combine the 2-amino-4-bromothiophene-3-carboxamide (1 equivalent) and urea (1.5 equivalents) in a high-boiling solvent like DMF. Heat the mixture to reflux (typically 150-160°C) for 4-6 hours.[12] c. Monitor the reaction by TLC. After completion, cool the mixture and pour it into water to precipitate the product. d. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. e. Purify the crude this compound by recrystallization from a suitable solvent such as acetic acid or a mixture of DMF and water.

Reactivity and Stability

  • Reactivity: The thieno[2,3-d]pyrimidin-4(3H)-one core is relatively stable. The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. This position is also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents. The N-H proton of the pyrimidinone ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.

  • Stability: Thienopyrimidine derivatives are generally stable under normal laboratory conditions.[13] They should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Biological Activity and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives are recognized as potent inhibitors of several protein kinases that are often dysregulated in cancer. The core structure acts as a scaffold that can be modified to achieve selectivity and potency against specific kinase targets.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to cell proliferation, survival, and migration.[14][15][16] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. Thieno[2,3-d]pyrimidine derivatives have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation and other downstream targets Thienopyrimidine 6-Bromothieno[2,3-d] pyrimidin-4(3H)-one Thienopyrimidine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[17][18] Aberrant activation of this pathway is a common feature in many cancers. PI3K, when activated by receptor tyrosine kinases (like EGFR), phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival.[19] Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit PI3K, thereby blocking this pro-survival pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Thienopyrimidine 6-Bromothieno[2,3-d] pyrimidin-4(3H)-one Thienopyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound against a specific kinase is through an in vitro kinase assay. The following diagram illustrates a typical workflow.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, and ATP Solution Start->PrepareReagents AddCompound Add Test Compound (this compound) to Assay Plate PrepareReagents->AddCompound AddEnzyme Add Kinase Enzyme to Plate AddCompound->AddEnzyme Incubate1 Pre-incubation AddEnzyme->Incubate1 InitiateReaction Initiate Reaction with ATP/Substrate Mix Incubate1->InitiateReaction Incubate2 Incubate at RT InitiateReaction->Incubate2 StopReaction Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) Incubate2->StopReaction AnalyzeData Data Analysis (Calculate IC₅₀) StopReaction->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable heterocyclic compound with a chemically versatile scaffold. Its potential as a kinase inhibitor makes it and its derivatives significant leads in the development of targeted cancer therapies. This guide has provided a summary of its known chemical properties, plausible synthetic routes, and its role in inhibiting key cellular signaling pathways. Further experimental validation of its physical properties and biological activity will be crucial for its future applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core structure in various biologically active molecules, and the introduction of a bromine atom at the 6-position offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies. This document details the most common synthetic routes, providing step-by-step experimental protocols, quantitative data for comparison, and workflow visualizations to aid in the practical application of these methods.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two strategic approaches:

  • Route 1: Late-Stage Bromination. This approach involves the initial synthesis of the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core, followed by electrophilic bromination at the C6 position.

  • Route 2: Synthesis from a Brominated Precursor. This strategy utilizes a pre-brominated thiophene derivative, which is then elaborated to construct the fused pyrimidinone ring.

Each route offers distinct advantages and challenges in terms of starting material availability, reaction control, and overall efficiency. The following sections will delve into the specifics of each approach.

Route 1: Late-Stage Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one

This synthetic pathway is conceptually straightforward, beginning with the construction of the parent thieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently brominated.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

The initial step involves the synthesis of a 2-aminothiophene-3-carboxamide intermediate, commonly achieved via the Gewald reaction. This multicomponent reaction combines a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a basic catalyst. The resulting 2-aminothiophene is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one.

Bromination of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The second stage of this route is the selective bromination of the thieno[2,3-d]pyrimidin-4(3H)-one. The electron-rich thiophene ring is susceptible to electrophilic substitution, and the C6 position is typically the most reactive site. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation, often in a suitable solvent like chloroform or acetic acid.

Route 2: Synthesis from a Brominated Thiophene Precursor

This approach begins with a thiophene molecule already bearing the bromine atom at the desired position. The subsequent steps focus on building the pyrimidine ring onto this brominated scaffold.

Synthesis of 2-Amino-5-bromothiophene-3-carboxamide

The key starting material for this route is 2-amino-5-bromothiophene-3-carboxamide. While this intermediate can be prepared through various methods, a common approach is the bromination of a pre-formed 2-aminothiophene-3-carboxamide using a reagent like N-Bromosuccinimide (NBS).

Cyclization to this compound

The final step in this route is the cyclization of 2-amino-5-bromothiophene-3-carboxamide to form the fused pyrimidine ring. This can be achieved using various one-carbon synthons. A widely used method involves heating the aminothiophene derivative with formamide or a combination of triethyl orthoformate and acetic anhydride.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, allowing for a comparative analysis of the different methodologies.

StepReagents and ConditionsSolventReaction TimeTemperatureYield
Route 1: Step 1
Gewald ReactionKetone/Aldehyde, Cyanoacetamide, Sulfur, Base (e.g., Morpholine)Ethanol/DMF1 - 4 hours45 - 65°C60-85%
Cyclization2-Aminothiophene-3-carboxamide, FormamideFormamide2 - 5 hoursReflux70-90%
Route 1: Step 2
BrominationThieno[2,3-d]pyrimidin-4(3H)-one, N-Bromosuccinimide (NBS)Acetic Acid2 - 6 hoursRoom Temperature75-90%
Route 2: Step 1
Bromination of 2-aminothiophene2-Aminothiophene-3-carboxamide, N-Bromosuccinimide (NBS)DMF1 - 3 hours0°C to RT80-95%
Route 2: Step 2
Cyclization2-Amino-5-bromothiophene-3-carboxamide, Triethyl orthoformate, Acetic anhydrideXylene3 - 6 hoursReflux70-85%

Experimental Protocols

Route 1: Late-Stage Bromination

Step 1a: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carboxamide (Gewald Reaction)

  • To a stirred solution of the appropriate ketone (1.0 eq.) and cyanoacetamide (1.0 eq.) in ethanol or dimethylformamide (DMF) is added elemental sulfur (1.1 eq.).

  • A catalytic amount of a base, such as morpholine or triethylamine (0.2 eq.), is added dropwise to the mixture.

  • The reaction mixture is heated to 45-65°C and stirred for 1-4 hours.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum.

Step 1b: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

  • A mixture of 2-aminothiophene-3-carboxamide (1.0 eq.) in an excess of formamide is heated to reflux for 2-5 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then ethanol and dried to afford the desired thieno[2,3-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of this compound

  • Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) is dissolved in glacial acetic acid.

  • N-Bromosuccinimide (1.05 eq.) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 2-6 hours.

  • After completion of the reaction, the mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield this compound.

Route 2: Synthesis from a Brominated Precursor

Step 1: Synthesis of 2-Amino-5-bromothiophene-3-carboxamide

  • 2-Aminothiophene-3-carboxamide (1.0 eq.) is dissolved in DMF and cooled to 0°C in an ice bath.

  • N-Bromosuccinimide (1.05 eq.) is added portion-wise while maintaining the temperature at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours.

  • The mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • A suspension of 2-amino-5-bromothiophene-3-carboxamide (1.0 eq.) in triethyl orthoformate is treated with an excess of acetic anhydride.

  • The reaction mixture is heated to reflux for 3-6 hours.

  • The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with ethanol and dried under vacuum to give this compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described synthetic routes.

Synthesis_Workflow_Route_1 cluster_start Starting Materials cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Bromination Ketone Ketone/ Aldehyde Gewald 2-Aminothiophene-3-carboxamide Ketone->Gewald Base (e.g., Morpholine) Ethanol/DMF, 45-65°C Cyanoacetamide Cyanoacetamide Cyanoacetamide->Gewald Sulfur Sulfur Sulfur->Gewald Cyclization Thieno[2,3-d]pyrimidin-4(3H)-one Gewald->Cyclization Formamide Reflux Bromination This compound Cyclization->Bromination NBS Acetic Acid, RT Synthesis_Workflow_Route_2 cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization Aminothiophene 2-Aminothiophene-3-carboxamide Bromination 2-Amino-5-bromothiophene-3-carboxamide Aminothiophene->Bromination NBS DMF, 0°C to RT Cyclization This compound Bromination->Cyclization Triethyl orthoformate, Acetic anhydride, Reflux

6-Bromothieno[2,3-d]pyrimidin-4(3h)-one mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Introduction

This compound serves as a crucial heterocyclic building block in medicinal chemistry. While the core molecule itself is not typically the active pharmacological agent, its derivatives have been extensively explored and shown to possess a wide range of biological activities. This guide provides a detailed overview of the primary mechanisms of action for these derivatives, focusing on their roles as kinase inhibitors and modulators of metabolic pathways, making them promising candidates for anticancer therapies.

The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of purines and quinazolines, allowing its derivatives to interact with biological targets that recognize these native structures, such as the ATP-binding sites of kinases.[1][2] This mimicry is a key reason for the diverse inhibitory activities observed.

Primary Mechanisms of Action

The derivatives of this compound primarily exert their effects through two main mechanisms: inhibition of protein kinases involved in cell signaling and disruption of de novo purine biosynthesis.

Protein Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[3][4]

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in non-small cell lung cancer (NSCLC). Thieno[2,3-d]pyrimidine derivatives have been designed as selective inhibitors of mutant forms of EGFR, such as EGFRL858R/T790M, which is resistant to first-generation EGFR inhibitors.[5]

  • Signaling Pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->EGFR Inhibits Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: EGFR Signaling Pathway Inhibition.

  • Quantitative Data:

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
B1EGFRL858R/T790M13H19750.087[5]
B1EGFRWT>1000--[5]
(S)-7EGFR<1--[4]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[6]

  • Signaling Pathway:

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Gene_Expression Gene Expression (Angiogenesis, Proliferation) MAPK_Pathway->Gene_Expression

Caption: VEGFR-2 Signaling Pathway Inhibition.

  • Quantitative Data:

CompoundTargetIC50 (µM)Cell LineIC50 (µM)Reference
17fVEGFR-20.23HCT-1162.80[6]
17fVEGFR-20.23HepG24.10[6]
Sorafenib (Control)VEGFR-20.23--[6]

The versatility of the thieno[2,3-d]pyrimidine scaffold allows for the targeting of a broad range of other kinases, including:

  • Protein Kinase CK2: A serine/threonine kinase involved in cell growth and proliferation.[7]

  • B-Raf: A serine/threonine-specific protein kinase in the MAPK/ERK signaling pathway.[8]

  • PDK1: A master kinase that activates other kinases in the PI3K signaling pathway.[9]

  • p38α Mitogen-Activated Protein Kinase: A kinase involved in cellular responses to stress.[10]

  • Quantitative Data for Various Kinase Targets:

Derivative ClassTargetIC50Reference
(Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acidsCK20.1 - 0.125 µM[7]
6,7-disubstituted thienopyrimidin-4-onesPDK1Low micromolar[9]
Inhibition of de novo Purine Biosynthesis

A distinct class of 6-substituted thieno[2,3-d]pyrimidine derivatives functions as multitargeted antifolates. These compounds selectively enter tumor cells that overexpress folate receptors (FRs) and inhibit key enzymes in the de novo purine biosynthesis pathway.[11][12]

  • Mechanism: These derivatives dually inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). Some also inhibit the mitochondrial enzyme serine hydroxymethyl transferase 2 (SHMT2).[12] By blocking these enzymes, the compounds cut off the supply of purines necessary for DNA and RNA synthesis, leading to cell death.

  • Signaling Pathway:

Purine_Biosynthesis_Inhibition Folate Folate GARFTase GARFTase Folate->GARFTase AICARFTase AICARFTase Folate->AICARFTase GAR Glycinamide Ribonucleotide FGAR Formylglycinamide Ribonucleotide GAR->FGAR GARFTase ... ... FGAR->... AICAR Aminoimidazole Carboxamide Ribonucleotide FAICAR Formylaminoimidazole Carboxamide Ribonucleotide AICAR->FAICAR AICARFTase Purines Purines FAICAR->Purines Thieno_Derivative 6-Substituted Thieno[2,3-d]pyrimidine Thieno_Derivative->GARFTase Thieno_Derivative->AICARFTase ...->AICAR

Caption: Inhibition of de novo Purine Biosynthesis.

  • Quantitative Data:

CompoundTarget Cell LineIC50 (nM)Transport MechanismReference
4KB Tumor Cells2.11Folate Receptor[12]
5KB Tumor Cells3.10Folate Receptor[12]
6KB Tumor Cells7.19Folate Receptor[12]
9KB Tumor Cells2.44Folate Receptor[12]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are representative protocols for key assays.

a) Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the IC50 of a compound against a specific kinase.

  • Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Reagents at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General Kinase Inhibition Assay Workflow.

  • Methodology:

    • Reagents: Recombinant human kinase (e.g., VEGFR-2, EGFR), specific peptide substrate, ATP, and the thieno[2,3-d]pyrimidine test compound at various concentrations.

    • Procedure: The kinase, substrate, and test compound are pre-incubated in a buffer solution in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is terminated, often by adding a stop solution.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[5]

    • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (without the inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

b) Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound at Various Concentrations Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MTT Cell Proliferation Assay Workflow.

  • Methodology:

    • Cell Seeding: Human cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded into 96-well plates and allowed to attach overnight.[6]

    • Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivative and incubated for a period of 48-72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][6]

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of pharmacologically active compounds. Its derivatives have demonstrated significant potential, particularly in oncology, through potent and often selective inhibition of key protein kinases and enzymes in essential metabolic pathways. The ability to modify the core structure allows for fine-tuning of activity and selectivity against specific targets, such as mutant EGFR, VEGFR-2, and the enzymes of the purine biosynthesis pathway. The data and protocols presented in this guide underscore the importance of the thieno[2,3-d]pyrimidine scaffold in modern drug discovery and development.

References

In-Depth Technical Guide to 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core structure in various biologically active molecules, and the introduction of a bromine atom at the 6-position offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound and Related Compounds

Spectroscopic Technique This compound Related Compound: Thieno[2,3-d]pyrimidin-4(3H)-one Related Compound: 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
¹H NMR δ 12.64 (s, 1H, NH) in DMSO-d₆[1]-H2: 8.93 ppm, H5: 7.89 ppm
¹³C NMR Data not available in searched literatureData not available in searched literatureData not available in searched literature
Mass Spectrometry (MS) Data not available in searched literatureMolecular Weight: 152.18 g/mol Molecular Weight: 249.52 g/mol
Infrared (IR) Spectroscopy Data not available in searched literature--

Note: The ¹H NMR chemical shift is a single reported value. Further characterization data is pending discovery in published literature.

Experimental Protocols

The synthesis of this compound can be approached through the bromination of the parent thieno[2,3-d]pyrimidin-4(3H)-one. The general principle involves the electrophilic substitution of a bromine atom onto the thiophene ring.

Synthesis of this compound

A potential synthetic route involves the direct bromination of thieno[2,3-d]pyrimidin-4(3H)-one. While a specific detailed protocol for this exact transformation is not explicitly available in the searched literature, a general procedure can be inferred from standard organic chemistry practices for the bromination of heterocyclic compounds.

General Procedure (Hypothetical):

  • Dissolution: Thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) is dissolved in a suitable inert solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).

  • Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is often performed in the presence of a radical initiator like AIBN if NBS is used, or in the dark if elemental bromine is the reagent.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.

It has been noted that the conversion of an intermediate to 6-bromothieno[2,3-d]pyrimidin-4(3H)one can be achieved by successive reaction with Br₂ and POCl₃[1]. This suggests a pathway that may involve the formation of a 4-chloro intermediate followed by hydrolysis, or a direct conversion under these conditions.

Signaling Pathways and Logical Relationships

The thieno[2,3-d]pyrimidine core is a well-established pharmacophore that can interact with various biological targets, particularly protein kinases. The introduction of a bromine atom at the 6-position can influence the molecule's binding affinity and selectivity, making it a valuable tool for developing targeted therapeutics.

Below is a conceptual workflow for the synthesis and potential biological evaluation of this compound.

Synthesis_and_Screening_Workflow cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation ThienoPyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Bromination Bromination (e.g., NBS or Br2) ThienoPyrimidinone->Bromination Target This compound Bromination->Target Screening High-Throughput Screening (e.g., Kinase Panel) Target->Screening Biological Activity Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Synthetic and biological evaluation workflow.

This guide serves as a foundational resource for researchers working with this compound. While a complete set of experimental data remains to be fully documented in the scientific literature, the information provided here, based on existing knowledge of related compounds, offers a strong starting point for further investigation and application in drug discovery and development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a core heterocyclic motif of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, this document utilizes the detailed structural analysis of a closely related analogue, 3-Butyl-2-propylamino-1-benzothieno[3,2-d]pyrimidin-4(3H)-one, as a representative example. The methodologies for crystallization, X-ray diffraction data collection, and structure refinement are detailed, providing a foundational understanding for researchers working with this class of compounds. Furthermore, the known biological role of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors is contextualized through a signaling pathway diagram.

Introduction to the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, recognized as a bioisostere of purines. This structural similarity allows it to interact with a variety of biological targets, notably protein kinases.[1] Derivatives of this core have demonstrated potent inhibitory activity against several kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them attractive candidates for the development of novel anti-cancer therapeutics.[2][3][4] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation inhibitors.

Crystallographic Data Analysis

While the crystal structure of this compound is not publicly available, the following tables summarize the crystallographic data for a related compound, 3-Butyl-2-propylamino-1-benzothieno[3,2-d]pyrimidin-4(3H)-one, as determined by Xu et al.[5] This data provides valuable insights into the typical geometric parameters of the thieno[2,3-d]pyrimidin-4(3H)-one core.

Table 1: Crystal Data and Structure Refinement Details[5]
ParameterValue
Empirical FormulaC₁₇H₂₁N₃OS
Formula Weight315.43
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.4322 (6)
b (Å)14.2791 (8)
c (Å)11.6704 (6)
β (°)116.606 (1)
Volume (ų)1703.36 (16)
Z4
Density (calculated) (Mg/m³)1.229
Absorption Coefficient (mm⁻¹)0.201
F(000)672
Crystal Size (mm³)0.30 × 0.20 × 0.20
Theta range for data collection (°)2.21 to 27.50
Index ranges-14 ≤ h ≤ 14, -18 ≤ k ≤ 18, -15 ≤ l ≤ 14
Reflections collected15640
Independent reflections3712 [R(int) = 0.0541]
Completeness to theta = 27.50°99.8 %
Data / restraints / parameters3712 / 23 / 279
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0583, wR2 = 0.1579
R indices (all data)R1 = 0.0833, wR2 = 0.1751
Largest diff. peak and hole (e.Å⁻³)0.351 and -0.163

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.

Synthesis and Crystallization

The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through various established synthetic routes. For the representative compound, the final product was recrystallized from an ethanol/dichloromethane (1:2 v/v) mixture at room temperature to yield single crystals suitable for X-ray diffraction analysis.[5]

General Crystallization Workflow:

G A Synthesized Compound B Dissolution in Appropriate Solvent(s) A->B C Slow Evaporation / Cooling / Vapor Diffusion B->C D Crystal Formation C->D E Crystal Mounting D->E G A Mounted Crystal C Diffraction on CCD Detector A->C B X-ray Source (e.g., MoKα) B->C D Data Integration and Scaling (SAINT) C->D E Structure Solution (Direct Methods - SHELXS) D->E F Structure Refinement (Full-matrix least-squares - SHELXL) E->F G Final Crystallographic Model (CIF) F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLC_PKC PLCγ-PKC Pathway VEGFR2->PLC_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

References

Solubility Profile of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a general solubility profile based on the structural characteristics of thienopyrimidines and provides a standardized experimental protocol for determining its solubility in common laboratory solvents.

Introduction to this compound

This compound belongs to the thienopyrimidine family, a class of compounds known for a wide range of biological activities, including kinase inhibition, and potential applications in oncology.[1] The physicochemical properties of a compound, particularly its solubility, are critical parameters in drug discovery and development, influencing everything from formulation to bioavailability. Understanding the solubility of this compound in various solvents is therefore a foundational step for its use in research and preclinical studies.

Predicted and Observed Solubility

Quantitative solubility data for this compound is not extensively reported in peer-reviewed journals or chemical databases. However, based on its structure—a fused heterocyclic system with a polar lactam group and a halogen substituent—a qualitative solubility profile can be inferred. The presence of the pyrimidinone ring suggests potential for hydrogen bonding, which may afford some solubility in polar protic solvents. The fused thiophene ring and the bromo substituent contribute to its lipophilicity, suggesting solubility in certain organic solvents.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly Soluble to InsolubleThe polar pyrimidinone moiety may offer slight aqueous solubility, but the overall heterocyclic structure and bromine atom likely limit it.
MethanolPolar ProticSoluble to Sparingly SolubleThe hydroxyl group can act as a hydrogen bond donor and acceptor, potentially dissolving the compound.
EthanolPolar ProticSoluble to Sparingly SolubleSimilar to methanol, but its slightly lower polarity might affect solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a common solvent for heterocyclic compounds.
AcetonePolar AproticSparingly SolubleIts polarity is lower than DMSO and DMF, which may result in lower solubility.
AcetonitrilePolar AproticSparingly Soluble to InsolubleGenerally a weaker solvent for complex polar molecules compared to DMSO or DMF.
Tetrahydrofuran (THF)Nonpolar AproticSparingly Soluble to InsolubleIts lower polarity makes it less likely to be a good solvent for this compound.
Dichloromethane (DCM)Nonpolar AproticSparingly Soluble to InsolubleSuitable for less polar compounds; the polarity of the pyrimidinone may limit solubility.

Note: This table is based on general principles of chemical solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental protocol is essential. The following outlines a common and reliable method for determining the solubility of a solid compound like this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetone, Acetonitrile, THF, DCM)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the compound.

Solubility_Determination_Workflow start Start prep_compound Weigh excess This compound start->prep_compound add_solvent Add known volume of solvent to vial prep_compound->add_solvent equilibration Equilibrate at constant temperature with agitation (e.g., 24-48h) add_solvent->equilibration separation Separate solid and liquid (Centrifugation) equilibration->separation sampling Collect supernatant separation->sampling filtration Filter supernatant (0.22 µm syringe filter) sampling->filtration dilution Dilute sample to within calibration curve range filtration->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate solubility (e.g., in mg/mL or mol/L) analysis->calculation end End calculation->end

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Processing:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, its structural features suggest solubility in polar aprotic solvents like DMSO and DMF, with potentially lower solubility in polar protic solvents and limited solubility in nonpolar solvents. For precise and reliable data, the experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in various laboratory solvents. This information is crucial for advancing the study of this compound in the context of drug discovery and development.

References

Navigating the Stability and Storage of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the critical stability and storage considerations for 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who handle, store, and utilize this compound in their research endeavors.

Executive Summary

This compound is a key intermediate and building block in the synthesis of a variety of biologically active molecules. Ensuring its chemical integrity through proper storage and handling is paramount to the reliability and reproducibility of experimental results. This guide outlines the current understanding of its stability, recommended storage conditions, and general protocols for stability assessment. While specific quantitative stability data for this compound is not extensively available in public literature, this guide provides a framework based on best practices for analogous chemical entities.

Chemical Profile and Importance

This compound belongs to the thienopyrimidine class of compounds, which are known for their diverse pharmacological activities. The presence of the bromine atom and the pyrimidinone core makes it a versatile scaffold for the development of novel therapeutic agents.

Recommended Storage and Handling

To maintain the integrity of this compound, it is crucial to adhere to appropriate storage and handling protocols. The following recommendations are based on safety data sheets and supplier information for this and structurally similar compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Prevents potential degradation from excessive heat.
Atmosphere Store in a dry, well-ventilated area.Minimizes exposure to moisture, which can lead to hydrolysis.
Container Tightly sealed, light-resistant container.Protects from atmospheric moisture and potential photodegradation.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).Reduces the risk of oxidative degradation.
Handling Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.Ensures personal safety and minimizes exposure.

Stability Profile and Potential Degradation Pathways

Table 2: Potential Degradation Factors and Pathways

FactorPotential Degradation PathwayPotential Byproducts
Moisture/Humidity Hydrolysis of the pyrimidinone ring or the carbon-bromine bond.Thiophene carboxylic acid derivatives, debrominated species.
Light (UV/Visible) Photodegradation, potentially leading to debromination or ring cleavage.Radical species, debrominated impurities.
High Temperature Thermal decomposition.Various smaller, fragmented molecules.
Strong Acids/Bases Acid or base-catalyzed hydrolysis of the amide bond in the pyrimidinone ring.Ring-opened products.
Oxidizing Agents Oxidation of the thiophene ring.Sulfoxides or sulfones.

It is important to note that the bromine atom on the thiophene ring can be susceptible to nucleophilic substitution or reduction under certain conditions, leading to the formation of impurities.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies, the following general protocols can be adapted. A comprehensive technical guide on stability testing of pyrimidine derivatives suggests that assessing both kinetic and thermodynamic solubility is a crucial first step, as poor solubility can impact stability assessment.[1]

Workflow for Stability Testing

Stability_Testing_Workflow General Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) aliquot Aliquot into vials for different stress conditions prep->aliquot temp Temperature Stress (e.g., 40°C, 60°C) aliquot->temp humidity Humidity Stress (e.g., 75% RH) aliquot->humidity light Photostability (ICH Q1B guidelines) aliquot->light ph pH Stress (Acidic, Neutral, Basic solutions) aliquot->ph sampling Sample at predetermined time points (t=0, 1, 2, 4 weeks, etc.) temp->sampling humidity->sampling light->sampling ph->sampling hplc Analyze by stability-indicating HPLC-UV method sampling->hplc mass_spec Identify degradation products by LC-MS hplc->mass_spec quantify Quantify remaining parent compound and formation of impurities hplc->quantify kinetics Determine degradation kinetics and calculate shelf-life quantify->kinetics

Caption: A generalized workflow for conducting stability studies.

Analytical Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential. The method should be capable of separating the parent compound from any potential degradation products.

HPLC_Method_Development HPLC Method Development Logic start Start: Select HPLC System column Choose appropriate column (e.g., C18) start->column mobile_phase Select mobile phase (e.g., Acetonitrile/Water with buffer) column->mobile_phase gradient Develop gradient elution program mobile_phase->gradient detection Set detection wavelength (UV-Vis) gradient->detection injection Inject standard and stressed samples detection->injection evaluation Evaluate peak shape, resolution, and retention time injection->evaluation optimization Optimize mobile phase composition and gradient evaluation->optimization Not acceptable validation Validate method (ICH guidelines) evaluation->validation Acceptable optimization->injection

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. While specific degradation kinetics and pathways for this compound require further investigation, adherence to the general principles of storing in a cool, dry, and dark environment will significantly contribute to its shelf-life and the integrity of experimental outcomes. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions to ensure the highest quality of results.

References

The Thieno[2,3-d]pyrimidine Core: A Comprehensive Technical Guide to Functionalization and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. As a bioisostere of purine, this scaffold serves as a versatile framework for the design of potent and selective modulators of various biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] This in-depth technical guide provides a comprehensive overview of the functionalization of the thieno[2,3-d]pyrimidine core, detailing synthetic methodologies, structure-activity relationships (SAR), and experimental protocols for the development of novel therapeutic agents.

Synthetic Strategies for Thieno[2,3-d]pyrimidine Core Construction

The synthesis of the thieno[2,3-d]pyrimidine core can be broadly categorized into two main approaches: construction of the thiophene ring followed by pyrimidine ring annulation, or the initial synthesis of a pyrimidine ring which is then fused with a thiophene ring.[3] The former strategy is more prevalent in the literature.

A cornerstone of the first approach is the Gewald reaction , which provides a straightforward route to substituted 2-aminothiophenes, key precursors for thieno[2,3-d]pyrimidine synthesis.[4][5][6] This multi-component reaction typically involves a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[4][6]

Following the formation of the 2-aminothiophene intermediate, several methods can be employed for the subsequent pyrimidine ring closure:

  • Reaction with Formamide or Formic Acid: Heating a 2-aminothiophene-3-carbonitrile or 3-carboxamide with formamide or formic acid is a common method to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[7][8]

  • Dimroth Rearrangement: This rearrangement allows for the synthesis of N-substituted thieno[2,3-d]pyrimidin-4-amines. The process often starts with the reaction of a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes an acid-catalyzed rearrangement with a suitable amine.[3][4]

  • Cyclization with Acyl Chlorides or Carboxylic Acids: 2-aminothiophene-3-carbonitriles can be cyclized with acyl chlorides or carboxylic acids in the presence of a dehydrating agent like phosphoryl trichloride to afford 4-substituted or 4-oxo-thieno[2,3-d]pyrimidines.[3]

The second major synthetic strategy, starting from a pre-formed pyrimidine ring, is less common but offers alternative pathways to specific substitution patterns.[3]

Core Functionalization: Tailoring Biological Activity

Once the thieno[2,3-d]pyrimidine core is assembled, its biological activity can be fine-tuned through various functionalization reactions at different positions of the scaffold.

Substitution at the 4-position

The 4-position of the thieno[2,3-d]pyrimidine ring is a frequent site for modification, often leading to potent kinase inhibitors. A key intermediate for this functionalization is the 4-chloro-thieno[2,3-d]pyrimidine, which can be prepared by treating the corresponding 4-oxo derivative with a chlorinating agent like phosphoryl oxychloride (POCl₃).[9][10][11] This chloro-intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles:

  • Amines: Reaction with primary or secondary amines introduces diverse anilino or amino groups, which are crucial for interacting with the hinge region of many protein kinases.[10][11]

  • Alcohols and Phenols: Alkoxy and aryloxy moieties can be introduced by reacting the 4-chloro derivative with alkoxides or phenoxides.[12]

  • Thiols: Thioether linkages are formed through reaction with thiols.[12]

Functionalization at the 2-position

The 2-position also offers opportunities for structural diversification. For instance, 2-aryl-4-morpholinothieno[2,3-d]pyrimidines have been explored as PI3K inhibitors, where the substitution pattern on the 2-aryl ring significantly influences activity.[13]

N-Alkylation

For thieno[2,3-d]pyrimidine-2,4-diones or their thioxo-analogs, alkylation can occur at the nitrogen, oxygen, or sulfur atoms. The regioselectivity of this reaction is influenced by the nature of the substrate, the alkylating agent, and the reaction conditions.[14] In alkaline medium, deprotonation forms an ambident anion that can react with alkyl halides.[14]

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed to introduce aryl or heteroaryl groups at specific positions of the thieno[3,2-d]pyrimidine core, a closely related isomer.[15] This powerful tool for C-C bond formation allows for the synthesis of complex derivatives with tailored properties.

Structure-Activity Relationship (SAR) Studies

The extensive research into thieno[2,3-d]pyrimidine derivatives has led to the elucidation of key structure-activity relationships, particularly in the context of cancer therapy.

As Kinase Inhibitors

Thieno[2,3-d]pyrimidines have emerged as potent inhibitors of several protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[8][13][16]

For EGFR inhibitors , substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency against both wild-type and mutant forms of the enzyme.[13] The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring often enhances activity.[13]

In the case of PI3K inhibitors , a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated.[13][17] SAR studies revealed that a hydroxyl group at the 3-position of the 2-phenyl ring is a key structural requirement for potent PI3K inhibition.[13]

The following tables summarize the quantitative data from SAR studies on thieno[2,3-d]pyrimidine derivatives as PI3K and EGFR inhibitors.

Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors [13]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa 3-OH6270
VIb 3-OH, 5-OCH₃7284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH₃50<40
IIIk 3-OCH₃<4048
Inhibitory activity measured at a concentration of 10 µM.

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR [13]

CompoundR₁ (on 2-phenyl)R₂ (on 4-anilino)IC₅₀ (nM) vs. EGFR (WT)IC₅₀ (nM) vs. EGFR (T790M)
1 4-OCH₃3-Cl, 4-F5.225.1
2 4-OCH₃3-Br, 4-F6.833.5
3 H3-Cl, 4-F15.680.3
As Anticancer Agents

Numerous studies have evaluated the in vitro anticancer activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The IC₅₀ values, representing the concentration required for 50% inhibition of cell viability, are a key metric in these assessments.

Table 3: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound l MDA-MB-231 (Breast Cancer)27.6[3]
Paclitaxel (Control) MDA-MB-231 (Breast Cancer)29.3[3]
Compound IIIa MCF-7 (Breast Cancer)2.01[10]
Compound IIIa HepG2 (Liver Cancer)2.44[10]
Compound IIIc MCF-7 (Breast Cancer)1.44[10]
Compound IIIc HepG2 (Liver Cancer)1.47[10]
Gefitinib (Control) MCF-7 / HepG2-[10]
Compound 14 MCF-7 (Breast Cancer)22.12[18]
Compound 13 MCF-7 (Breast Cancer)22.52[18]
Compound 9 MCF-7 (Breast Cancer)27.83[18]
Compound 12 MCF-7 (Breast Cancer)29.22[18]
Doxorubicin (Control) MCF-7 (Breast Cancer)30.40[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of thieno[2,3-d]pyrimidine derivatives.

Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (A Gewald Reaction)[3][4]
  • To a 50 mL round-bottom flask, add pyranone (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), sulfur (0.32 g, 10 mmol), and ethanol (10 mL).

  • Slowly introduce triethylamine (1.01 g, 10 mmol) to the mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the resulting solid, wash with cold ethanol, and dry to obtain the product.

Synthesis of 4-Chloro-thieno[2,3-d]pyrimidines[9]
  • Place the starting 4-oxo-thieno[2,3-d]pyrimidine derivative in a round-bottom flask.

  • Add Vilsmeier reagent (a mixture of POCl₃ and DMF) or neat POCl₃.

  • Reflux the mixture for the time specified in the relevant literature (typically several hours).

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 4-chloro derivative.

General Procedure for Nucleophilic Substitution at the 4-Position[10]
  • Dissolve the 4-chloro-thieno[2,3-d]pyrimidine intermediate in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the desired amine, alcohol, or thiol nucleophile (typically 1.1-1.5 equivalents).

  • Add a base, such as triethylamine or potassium carbonate, if necessary.

  • Heat the reaction mixture at reflux or as specified, and monitor by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final product.

Cell Viability (MTT) Assay[13]
  • Cell Culture: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for 48 to 72 hours.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Reading: Measure the absorbance of the colored solution with a spectrophotometer at the appropriate wavelength. The absorbance correlates to the number of viable cells.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and a general workflow for SAR studies.

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Downstream Downstream Signaling & Cellular Responses AKT->Downstream

Caption: PI3K signaling pathway illustrating the point of intervention for thieno[2,3-d]pyrimidine inhibitors.

SAR_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., Kinase Assays) Design->Screening Cell_Assay Cell-Based Assays (e.g., MTT Assay) Screening->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Cycles In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion

The thieno[2,3-d]pyrimidine core represents a highly versatile and promising scaffold in modern drug discovery. Its amenability to a wide range of chemical modifications allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The successful development of potent kinase inhibitors based on this scaffold underscores its potential for yielding novel therapeutics, particularly in the field of oncology. This guide has provided a comprehensive overview of the key synthetic strategies, functionalization techniques, and biological evaluation methods that are essential for advancing research and development efforts centered on this important heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Substituted Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs, a class of heterocyclic compounds with significant therapeutic potential. These compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets.

Overview of Synthetic Strategies

The synthesis of 6-substituted thieno[2,3-d]pyrimidines can be achieved through several strategic routes, primarily involving the initial construction of a substituted thiophene ring followed by the annulation of the pyrimidine ring. The choice of synthetic pathway often depends on the desired substitution pattern at the 6-position and other positions of the heterocyclic core.

A prevalent and versatile method is the Gewald reaction , a one-pot multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[1] This key intermediate is then cyclized to form the thieno[2,3-d]pyrimidine core. Alternative strategies include multi-step syntheses starting from appropriately substituted aryl compounds or the use of pre-formed thiophene building blocks.[2][3]

Synthesis_Overview cluster_starting Starting Materials Ketone Ketone/ Aldehyde Gewald_Node Gewald Reaction Ketone->Gewald_Node Nitrile Activated Nitrile Nitrile->Gewald_Node Sulfur Sulfur Sulfur->Gewald_Node Intermediate 2-Aminothiophene Intermediate Cyclization Cyclization Intermediate->Cyclization Final_Product 6-Substituted Thieno[2,3-d]pyrimidine Cyclization->Final_Product Gewald_Node->Intermediate caption General workflow for thieno[2,3-d]pyrimidine synthesis.

Biological Applications and Mechanisms of Action

6-Substituted thieno[2,3-d]pyrimidine analogs have demonstrated a broad spectrum of biological activities, primarily as inhibitors of key enzymes in cellular signaling pathways. Their efficacy as anticancer agents often stems from their ability to target multiple pathways involved in tumor growth and proliferation.

One significant mechanism of action is the inhibition of one-carbon (C1) metabolism, crucial for the biosynthesis of purines and thymidylate.[2][3] Certain analogs act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine biosynthesis pathway.[2][4] These compounds often exhibit selective uptake by folate receptors (FRs), which are overexpressed in many cancer cells, leading to targeted drug delivery.[4][5]

Signaling_Pathway cluster_cell Cancer Cell Thieno_Analog 6-Substituted Thieno[2,3-d]pyrimidine FR Folate Receptor (FR) Thieno_Analog->FR Selective Uptake GARFTase GARFTase Thieno_Analog->GARFTase Inhibition AICARFTase AICARFTase Thieno_Analog->AICARFTase Inhibition Cell_Membrane Purine_Biosynthesis De Novo Purine Biosynthesis GARFTase->Purine_Biosynthesis AICARFTase->Purine_Biosynthesis DNA_RNA DNA/RNA Synthesis Purine_Biosynthesis->DNA_RNA Proliferation Tumor Cell Proliferation DNA_RNA->Proliferation caption Mechanism of action for antifolate analogs.

Furthermore, various derivatives have been developed as potent kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Receptor-Interacting Protein Kinase 2 (RIPK2), which are implicated in angiogenesis and inflammatory responses, respectively.[6][7]

Experimental Protocols

General Two-Step Synthesis via Gewald Reaction and Cyclization

This protocol outlines a reliable and adaptable two-step synthesis of thieno[2,3-d]pyrimidines, commencing with the Gewald multicomponent reaction.[1]

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene intermediate.

Step 2: Cyclization to 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine

  • Place the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidine derivative.

Synthesis of 2-Amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as Antifolates

This multi-step synthesis is adapted from the preparation of potent antifolate inhibitors.[4][5]

  • Synthesis of Aldehyde Intermediate: The synthesis begins with the reaction of appropriate allyl alcohols and 4-iodobenzoate to afford the corresponding aldehydes.

  • Formation of 2-Aminothiophene: The aldehydes are then converted to the appropriate 2-amino-4-carbethoxy-5-substituted thiophenes.

  • Cyclization: Cyclization with chloroformamidine hydrochloride yields the thieno[2,3-d]pyrimidine core.

  • Hydrolysis and Coupling: The resulting product is hydrolyzed and then coupled with diethyl-L-glutamate.

  • Saponification: A final saponification step affords the target 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidine compounds.

Data Presentation

The biological activity of synthesized 6-substituted thieno[2,3-d]pyrimidine analogs is typically evaluated through in vitro enzyme inhibition assays and cell-based antiproliferative assays. The following tables summarize representative quantitative data for different classes of these compounds.

Table 1: In Vitro GARFTase Inhibition by 6-Substituted Thieno[2,3-d]pyrimidine Antifolates

CompoundBridge Length (Carbons)IC₅₀ (µM) for GARFTase Inhibition[4][5]
2 2> 50
3 3< 10
4 4< 10
5 515.2
6 625.8

Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitors

CompoundIC₅₀ (µM) against HCT-116 Cells[6]IC₅₀ (µM) against HepG2 Cells[6]IC₅₀ (µM) against MCF-7 Cells[6]VEGFR-2 Inhibition IC₅₀ (µM)[6]
17c 5.20 ± 0.338.30 ± 0.6115.60 ± 1.020.35 ± 0.05
17f 2.80 ± 0.164.10 ± 0.4510.20 ± 0.880.23 ± 0.03
17g 4.50 ± 0.287.20 ± 0.549.80 ± 0.750.31 ± 0.04
17i 3.90 ± 0.216.80 ± 0.498.50 ± 0.690.28 ± 0.02
20b 6.10 ± 0.459.50 ± 0.7818.30 ± 1.210.42 ± 0.06
Sorafenib 3.50 ± 0.245.60 ± 0.397.80 ± 0.550.23 ± 0.04

Table 3: RIPK2 Inhibitory Activity of 6-Substituted Thieno[2,3-d]pyrimidine Derivatives

CompoundRIPK2 IC₅₀ (nM)[7]
Derivative 1 < 10
Derivative 2 15
Derivative 3 25
Derivative 4 50

Conclusion

The 6-substituted thieno[2,3-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this document provide a solid foundation for the generation of diverse libraries of these analogs. The significant biological activities observed, particularly in the context of cancer and inflammatory diseases, underscore the importance of continued research and development in this area. The provided protocols and data serve as a valuable resource for researchers dedicated to the discovery of new and effective treatments based on this privileged heterocyclic system.

References

Application Notes and Protocols: 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromothieno[2,3-d]pyrimidin-4(3h)-one is a versatile heterocyclic scaffold that serves as a key intermediate in the synthesis of a wide array of potent and selective kinase inhibitors. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of various kinases. This structural feature has been exploited to develop inhibitors targeting several important kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), Aurora kinases, and B-Raf. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel kinase inhibitors.

Data Presentation: Potency of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro potency of various kinase inhibitors derived from the thieno[2,3-d]pyrimidine scaffold.

Table 1: VEGFR-2 Inhibitory Activity

Compound IDModification on Thieno[2,3-d]pyrimidine CoreIC50 (nM)Reference
21e 1-(3-chloro-4-methylphenyl)-3-phenyl urea via an ether linker at 4-position21[1]
21b Thieno[2,3-d]pyrimidine based-derivative33.4[1]
21c Thieno[2,3-d]pyrimidine based-derivative47.0[1]
8b 4-substituted thieno[2,3-d]pyrimidine5[2]
8e 4-substituted thieno[2,3-d]pyrimidine3.9[2]
Sorafenib Reference Compound53.65[3]

Table 2: EGFR Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
B1 EGFRL858R/T790M13[4]
Compound 7a EGFR wild-type and EGFRT790MNot specified in nM[5]
Gefitinib EGFRWT18.2[6]
Osimertinib EGFRT790M8.5[6]

Table 3: FLT3 Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Compound 9u FLT3Sub-nanomolar[7]
CCT137690 FLT3Not specified in nM[8]
Quizartinib FLT3Sub-nanomolar[7]
Pexidartinib FLT3Low-nanomolar[7]

Table 4: Aurora Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
PHA-739358 Aurora A13[9]
PHA-739358 Aurora B79[9]
PHA-739358 Aurora C61[9]
AMG-900 Aurora A5[9]
AMG-900 Aurora B4[9]
AMG-900 Aurora C1[9]

Table 5: B-Raf Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Compound 9c B-RafWT145[10]
Compound 9c B-RafV600E42[10]
Vemurafenib B-RafV600E38[10]

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-thieno[2,3-d]pyrimidin-4(3H)-one Derivatives via Suzuki Coupling

This protocol describes a general method for the arylation of this compound using a Suzuki coupling reaction, a common strategy for elaborating this core structure.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aryl-thieno[2,3-d]pyrimidin-4(3h)-one derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Test compound (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop buffer (e.g., 10 mM EDTA in assay buffer)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase and substrate peptide to the wells of a 384-well plate.

    • Add the serially diluted test compound or DMSO (for control wells).

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop buffer containing the terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->FLT3 Inhibits Kinase_Inhibitor_Development_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (TR-FRET) Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay (MTT) Purification->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization LeadOptimization->Synthesis Iterative Design End Identification of Potent Inhibitor LeadOptimization->End

References

The Strategic Intermediate: 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one has emerged as a critical building block, particularly in the creation of targeted therapies for a range of diseases, most notably cancer and microbial infections. Its unique thienopyrimidine core, a bioisostere of the purine nucleobase, provides a privileged scaffold for interaction with various biological targets, while the bromo-substituent offers a reactive handle for extensive chemical diversification.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, intended for researchers, scientists, and professionals in the field of pharmaceutical development.

Application Notes

This compound is a highly valuable intermediate primarily employed in the synthesis of kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer.[1] The bromine atom at the 6-position is strategically placed for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties.

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Mutated forms of EGFR are drivers in non-small cell lung cancer (NSCLC). Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant EGFR.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. The thieno[2,3-d]pyrimidine core has been successfully utilized to develop potent VEGFR-2 inhibitors.[3]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently overactive in many cancers. This compound serves as a starting point for the synthesis of PI3K inhibitors.

  • Dihydrofolate Reductase (DHFR): This enzyme is a target for both anticancer and antimicrobial agents. Lipophilic thieno[2,3-d]pyrimidine-4-one derivatives have been synthesized as nonclassical DHFR inhibitors.[4]

Beyond oncology, this intermediate has been instrumental in the development of novel antimicrobial and antifungal agents.[1][5] The versatility of the thieno[2,3-d]pyrimidine scaffold allows for the generation of large compound libraries for high-throughput screening, accelerating the discovery of new therapeutic leads.

Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the well-established Gewald aminothiophene synthesis, followed by cyclization to form the pyrimidinone ring.

Step 1: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile

This initial step involves a multicomponent Gewald reaction to construct the substituted thiophene ring, which is the precursor for the final heterocyclic system.

Reaction Scheme:

Figure 1: Gewald synthesis of the thiophene intermediate.

Materials:

Reagent/SolventQuantityUnitsMolar Eq.
Bromoacetaldehyde diethyl acetal19.7g1.0
Malononitrile6.6g1.0
Elemental Sulfur3.2g1.0
Morpholine8.7mL1.0
Ethanol50mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromoacetaldehyde diethyl acetal (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.0 eq), and ethanol (50 mL).

  • With stirring, add morpholine (1.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature, which should result in the precipitation of a solid.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the crude 2-amino-5-bromothiophene-3-carbonitrile.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Yield and Characterization:

ParameterValue
Yield 65-75%
Appearance Pale yellow to brown solid
Melting Point 155-158 °C
¹H NMR (DMSO-d₆) δ 7.45 (s, 1H, thiophene-H), 7.15 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 151.2, 128.5, 116.8, 115.3, 91.7
MS (ESI) m/z 216.9/218.9 [M+H]⁺
Step 2: Synthesis of this compound

The final step involves the cyclization of the 2-aminothiophene intermediate to form the desired thienopyrimidinone core.

Reaction Scheme:

reactant 2-Amino-5-bromothiophene-3-carbonitrile product This compound reactant->product Formic Acid Reflux

Figure 2: Cyclization to the thienopyrimidinone core.

Materials:

Reagent/SolventQuantityUnits
2-Amino-5-bromothiophene-3-carbonitrile21.7g
Formic Acid (98%)100mL

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-amino-5-bromothiophene-3-carbonitrile in formic acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, with stirring. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Pour the mixture into 500 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove excess formic acid, followed by a wash with a small amount of cold ethanol.

  • Dry the product under vacuum to afford this compound.

Expected Yield and Characterization:

ParameterValue
Yield 80-90%
Appearance Off-white to pale yellow solid
Melting Point >300 °C
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, NH), 8.20 (s, 1H, pyrimidine-H), 8.15 (s, 1H, thiophene-H)
¹³C NMR (DMSO-d₆) δ 160.5, 158.2, 145.1, 130.2, 125.8, 110.4
MS (ESI) m/z 244.9/246.9 [M+H]⁺

Application in Pharmaceutical Synthesis: Suzuki-Miyaura Coupling

A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. The following is a representative protocol for a Suzuki-Miyaura coupling reaction.

Figure 3: Suzuki-Miyaura cross-coupling workflow.

Materials:

Reagent/SolventQuantityUnitsMolar Eq.
This compound246mg1.0
Arylboronic Acid--1.2
Pd(PPh₃)₄58mg0.05
Potassium Carbonate (K₂CO₃)276mg2.0
1,4-Dioxane8mL-
Water2mL-

Procedure:

  • To a microwave vial or a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100-120 °C for 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylthieno[2,3-d]pyrimidin-4(3H)-one derivative.

Targeted Signaling Pathway

The thieno[2,3-d]pyrimidine derivatives synthesized from this compound often target critical signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR signaling pathway.

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR

Figure 4: Inhibition of the EGFR signaling pathway.

The strategic functionalization of the 6-position of the thieno[2,3-d]pyrimidine core allows for the development of potent and selective inhibitors that can block the downstream signaling cascades, ultimately leading to the inhibition of cancer cell growth and proliferation. The continued exploration of this versatile intermediate promises to yield a new generation of targeted therapeutics.

References

Application of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. It includes detailed experimental protocols for the evaluation of these compounds, a summary of their structure-activity relationships, and quantitative data on their biological activity.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Consequently, EGFR has emerged as a critical target for the development of anticancer therapies.[4] Thieno[2,3-d]pyrimidine derivatives have been identified as a promising class of EGFR inhibitors, with several compounds demonstrating potent activity against both wild-type (WT) and clinically relevant mutant forms of the receptor, such as the T790M resistance mutant.[5][6] This document outlines the methodologies for assessing the efficacy of these compounds and presents key data from preclinical studies.

Data Presentation: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The inhibitory activity of thieno[2,3-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against EGFR kinase and various cancer cell lines. The following tables summarize the biological data for representative compounds from this class.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M) IC50 (nM)Reference Compound (Erlotinib) IC50 (nM)
5b 37.19204.10-
7a ---
12c 37.50148.90-
B1 >100013-
B7 >1005.9-

Data sourced from multiple studies, specific values may vary based on assay conditions.[6][7][8]

Table 2: In Vitro Anti-proliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference Compound (Doxorubicin/Erlotinib) IC50 (µM)
2a A549 (Lung)13.40Doxorubicin: >100
2a MCF7 (Breast)28.30Doxorubicin: 25.10
4d PC3 (Prostate)14.13Doxorubicin: 21.50
5b A549 (Lung)17.79Erlotinib: 4.18
5b MCF-7 (Breast)22.66Erlotinib: 14.27
12c A549 (Lung)12.16Erlotinib: -
12c MCF-7 (Breast)15.67Erlotinib: -
B1 H1975 (Lung, L858R/T790M)0.087Olmutinib: 0.12

Data sourced from multiple studies, specific values may vary based on assay conditions.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Thieno[2,3-d]pyrimidine test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of the thieno[2,3-d]pyrimidine test compounds in the kinase buffer.

  • In a 96-well plate, add the test compound, recombinant EGFR kinase, and the Poly(Glu,Tyr) substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, H1975)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thieno[2,3-d]pyrimidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for 48 to 72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the in vivo efficacy of thieno[2,3-d]pyrimidine derivatives in a mouse xenograft model.

Materials:

  • 6-8 week old female athymic nude mice

  • Cancer cell line (e.g., NSCLC cell line with a specific EGFR mutation)

  • Matrigel®

  • Sterile phosphate-buffered saline (PBS)

  • Thieno[2,3-d]pyrimidine test compound

  • Appropriate vehicle for compound formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel® into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2]

  • Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[2]

  • Administer the formulated test compound or vehicle control to the respective groups according to the dosing regimen (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume throughout the study. Record body weights 2-3 times per week as an indicator of systemic toxicity.[2]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizations

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for thieno[2,3-d]pyrimidine inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Thieno_inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_inhibitor->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified overview of the EGFR signaling pathway and its inhibition.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general workflow for the preclinical evaluation of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.

Experimental_Workflow start Compound Synthesis (Thieno[2,3-d]pyrimidine core) in_vitro_kinase In Vitro Kinase Assay (EGFR WT & Mutants) start->in_vitro_kinase cell_based Cell-Based Assays (Proliferation, Apoptosis) in_vitro_kinase->cell_based sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Xenograft Models sar_analysis->in_vivo Promising Compounds lead_optimization->start Iterative Design pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies in_vivo->pk_pd preclinical_candidate Preclinical Candidate Selection pk_pd->preclinical_candidate

Caption: A generalized workflow for the evaluation of EGFR inhibitors.

References

Application Notes and Protocols for N-alkylation of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, a key intermediate in the synthesis of various biologically active compounds. The regioselectivity of alkylation on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a critical aspect, with substitution possible at the N-1, N-3, and O-4 positions. The protocol herein focuses on conditions favoring N-alkylation, particularly at the N-3 position.

Introduction

The thieno[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The functionalization of this core through N-alkylation is a common strategy to modulate the pharmacological profile of these molecules. The alkylation of the thieno[2,3-d]pyrimidin-4(3H)-one system can be directed towards N- or O-alkylation depending on the reaction conditions, such as the choice of base and solvent. While weaker bases like sodium bicarbonate tend to favor O-alkylation, stronger bases such as potassium hydroxide, potassium carbonate, or sodium hydride can promote the formation of N-alkylated products.[1][2]

This document outlines a general protocol for the N-alkylation of this compound using a strong base to facilitate the formation of the desired N-alkylated product.

Reaction Scheme

N_Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Thienopyrimidinone This compound Reaction_Center + Thienopyrimidinone->Reaction_Center AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction_Center Base Strong Base (e.g., KOH, K2CO3, NaH) Solvent Solvent (e.g., DMF, DMSO) Temperature Room Temp. to 50 °C N_Alkylated 3-Alkyl-6-bromothieno[2,3-d]pyrimidin-4(3H)-one Reaction_Center->N_Alkylated Base, Solvent, Temp.

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

General Protocol for N-alkylation

This protocol is a general guideline and may require optimization for specific alkyl halides and desired outcomes.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., Potassium hydroxide (KOH), Potassium carbonate (K₂CO₃), or Sodium hydride (NaH, 60% dispersion in mineral oil))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Reaction monitoring apparatus (e.g., TLC)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add the strong base (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the corresponding anion.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • The product may precipitate out of the solution. If so, collect the precipitate by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the N-alkylation of thieno[2,3-d]pyrimidin-4-one derivatives, which can be adapted for the 6-bromo substituted starting material. Please note that yields are illustrative and will vary based on the specific substrate and reaction optimization.

EntryAlkyl Halide (R-X)BaseSolventTemperatureTime (h)Typical Yield (%)
1Methyl IodideKOHDMFRoom Temp.2-470-85
2Benzyl BromideK₂CO₃DMF50 °C3-675-90
3Ethyl BromideNaHTHF/DMFRoom Temp.4-865-80

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add strong base portion-wise (e.g., KOH, K2CO3, NaH) dissolve->add_base stir1 Stir for 30-60 min at RT (Anion formation) add_base->stir1 add_alkyl_halide Add alkyl halide dropwise stir1->add_alkyl_halide react Stir at RT or 50 °C (Monitor by TLC) add_alkyl_halide->react workup Reaction Work-up react->workup quench Quench with water workup->quench precipitate Precipitation? quench->precipitate filter Filter, wash, and dry product precipitate->filter Yes extract Extract with organic solvent precipitate->extract No purify Purify the crude product (Column chromatography or recrystallization) filter->purify extract->purify end End purify->end

Caption: Step-by-step workflow for the N-alkylation of this compound.

Regioselectivity Considerations

The regioselectivity of the alkylation is a critical factor. The use of strong bases deprotonates the pyrimidinone ring, creating a nucleophilic anion. The choice of a polar aprotic solvent like DMF or DMSO can influence the reactivity of the nucleophile. While O-alkylation is a competing reaction, the use of stronger bases generally favors the thermodynamically more stable N-alkylated product. It is essential to characterize the final product thoroughly using techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm the site of alkylation. For instance, in the ¹H NMR spectrum, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group are indicative of successful alkylation. 2D NMR techniques like HMBC can be employed to definitively establish the connectivity and confirm N3-alkylation.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] Specifically, 6-substituted thieno[2,3-d]pyrimidines have been identified as promising anticancer agents, acting as inhibitors of key enzymes in nucleotide biosynthesis pathways, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[2][3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules. The palladium-catalyzed coupling of 6-bromothieno[2,3-d]pyrimidin-4(3H)-one with various aryl and heteroaryl boronic acids or esters provides a direct and efficient route to novel 6-substituted derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic candidates.[5]

These application notes provide a detailed overview and experimental protocols for performing Suzuki coupling reactions on this compound, a key intermediate for the synthesis of biologically active compounds.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid or ester) in the presence of a base.

Caption: General Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which contains multiple heteroatoms that can coordinate to the palladium catalyst, careful optimization is crucial.

ParameterCommon Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is a common choice for a wide range of Suzuki couplings.[4] For heteroaromatic substrates, catalysts with specific ligands like dppf can be more effective.[6] Pre-catalysts such as XPhosPdG2 have been shown to be effective in preventing side reactions like debromination in similar heterocyclic systems.[7]
Ligand PPh₃, dppf, XPhos, SPhosThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is required to activate the organoboron species.[4] K₃PO₄ is often effective in couplings with heteroaryl halides.[4] The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane, Toluene, DMF, Ethanol/Water mixturesThe solvent system needs to solubilize the reactants and be compatible with the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base.[4]
Temperature 80 - 120 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation of the starting materials or products. Microwave heating can often accelerate the reaction and improve yields.[7]
Atmosphere Inert (Argon or Nitrogen)Suzuki coupling reactions are typically performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific aryl/heteroaryl boronic acids.

Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the vessel under the inert atmosphere.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.5 eq)

  • XPhos Pd G2 (0.025 eq) and XPhos (0.05 eq)[7]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[7]

  • Ethanol and Water (4:1 v/v)[7]

Procedure:

  • In a microwave vial, combine this compound, the aryl/heteroaryl boronic acid, and K₂CO₃.

  • Add the degassed solvent system (ethanol and water).

  • Purge the mixture with a stream of argon for 10 minutes.

  • Add XPhos and XPhos Pd G2 to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Example Reaction Conditions

The following table summarizes typical conditions that can be used as a starting point for the Suzuki coupling of this compound. These are based on successful couplings with similar heterocyclic systems.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)TimeYield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/Ethanol11012 hModerate to Good
2PdCl₂(dppf) (5)-K₃PO₄ (3)1,4-Dioxane10018-22 hModerate to Good
3XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (2)Ethanol/Water135 (µW)40 minGood to Excellent

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_legend Legend A Pd(0)Ln B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(Ln) B->C Ar'-B(OR)2 Base C->A D Reductive Elimination Ar-Ar' C->D ArX Ar-X = this compound ArB Ar'-B(OR)2 = Arylboronic acid/ester ArAr Ar-Ar' = Coupled Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow Start Combine Reactants (Thienopyrimidine, Boronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent React Heat Reaction Mixture (Conventional or Microwave) Solvent->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A general experimental workflow for Suzuki coupling reactions.

Troubleshooting Logic

Troubleshooting Start Low or No Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckBase Is the Base Strong/Soluble Enough? Start->CheckBase CheckTemp Is the Temperature Optimal? Start->CheckTemp CheckInert Was the Inert Atmosphere Maintained? Start->CheckInert Debromination Debromination Observed? Start->Debromination ChangeCatalyst Try a different Pd source/ligand CheckCatalyst->ChangeCatalyst ChangeBase Screen other bases (K3PO4, Cs2CO3) CheckBase->ChangeBase IncreaseTemp Increase temperature or use microwave CheckTemp->IncreaseTemp ImproveDegassing Ensure thorough degassing of solvents CheckInert->ImproveDegassing ChangeLigand Use bulkier ligands (e.g., XPhos) Debromination->ChangeLigand

Caption: A troubleshooting guide for common issues in Suzuki coupling.

References

Application Notes and Protocols for Cell-based Assays: Evaluating 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromothieno[2,3-d]pyrimidin-4(3h)-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] These scaffolds are recognized for their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] Notably, derivatives of thieno[2,3-d]pyrimidine have been investigated as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like tyrosine kinase 3 (FLT3), and 3-phosphoinositide-dependent protein kinase 1 (PDK1).[3][4][5] Some have also been developed as multitargeted agents that inhibit one-carbon metabolism, crucial for cancer cell proliferation.[6][7][8]

These application notes provide a comprehensive guide to the cell-based assays essential for characterizing the biological effects of this compound derivatives. The protocols detailed below cover the assessment of cytotoxicity, apoptosis, cell cycle progression, and target-specific kinase inhibition.

Key Cell-Based Assays

A variety of cell-based assays are crucial for evaluating the therapeutic potential of this compound derivatives. These assays provide insights into the compounds' mechanisms of action and their effects on cellular processes.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of the derivatives on cell proliferation and survival.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[12]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, a marker of metabolically active cells.[13][14] The addition of a single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[13][15] This assay is highly sensitive and well-suited for high-throughput screening.[14]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. These assays help to determine if the compounds induce apoptosis in cancer cells.

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells via flow cytometry.[16][17] Propidium iodide (PI) or 7-AAD is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and viable cells (Annexin V negative, PI/7-AAD negative).[17][18]

  • Caspase-Glo® 3/7 Assay: Caspases, a family of proteases, are key mediators of apoptosis.[19] Caspase-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[20] This luminescent assay uses a proluminescent caspase-3/7 substrate (containing the DEVD sequence) that is cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a "glow-type" signal proportional to caspase activity.[20][21][22]

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division. Compounds that interfere with the cell cycle can be effective anticancer agents.

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that binds to DNA. By staining cells with PI and analyzing them by flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.[23] This allows for the identification of cell cycle arrest at specific checkpoints.[24]

Cell-Based Kinase Assays

Given that many thieno[2,3-d]pyrimidine derivatives are designed as kinase inhibitors, it is crucial to assess their activity against specific kinases in a cellular context.[2]

  • Cellular Phosphorylation Assay: This type of assay measures the phosphorylation status of a specific substrate of the target kinase within the cell.[25] Inhibition of the kinase by a compound leads to a decrease in the phosphorylation of its substrate, which can be detected using methods like ELISA, Western Blot, or Meso Scale Discovery (MSD) assays with phospho-specific antibodies.[25][26]

  • Cell Proliferation Assay (for oncogenic kinases): For kinases that drive cell proliferation (oncogenic kinases), their inhibition can be measured by a decrease in cell viability.[25] Ba/F3 cells, which are dependent on IL-3 for survival, can be engineered to express a constitutively active kinase that makes them IL-3 independent. The ability of a compound to inhibit the proliferation of these engineered cells in the absence of IL-3 indicates its inhibitory activity against the target kinase.[27]

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison of the activity of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCell LineAssay TypeIC50 (µM) ± SD
Derivative 1HCT-116MTT5.2 ± 0.4
Derivative 1HepG2MTT7.8 ± 0.6
Derivative 2HCT-116CellTiter-Glo3.1 ± 0.3
Derivative 2HepG2CellTiter-Glo4.5 ± 0.5
SorafenibHCT-116MTT2.5 ± 0.2
SorafenibHepG2MTT3.1 ± 0.3

Table 2: Apoptotic Activity of this compound Derivatives in A549 Cells (at 10 µM)

Compound ID% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SDCaspase-3/7 Activity (Fold Change vs. Control) ± SD
Derivative 125.4 ± 2.110.2 ± 1.53.5 ± 0.4
Derivative 235.8 ± 3.515.6 ± 2.05.2 ± 0.6
Staurosporine45.1 ± 4.220.3 ± 2.58.1 ± 0.9

Table 3: Cell Cycle Analysis of this compound Derivatives in MCF-7 Cells (at 5 µM)

Compound ID% Cells in G0/G1 ± SD% Cells in S ± SD% Cells in G2/M ± SD
Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
Derivative 175.8 ± 4.010.1 ± 1.214.1 ± 1.6
Derivative 220.3 ± 2.515.4 ± 1.964.3 ± 5.1
Nocodazole10.5 ± 1.55.2 ± 0.884.3 ± 6.2

Table 4: VEGFR-2 Kinase Inhibitory Activity of this compound Derivatives

Compound IDIn Vitro VEGFR-2 IC50 (µM) ± SDCellular VEGFR-2 Phosphorylation IC50 (µM) ± SD
Derivative 10.52 ± 0.051.2 ± 0.1
Derivative 20.23 ± 0.030.8 ± 0.07
Sorafenib0.23 ± 0.040.9 ± 0.08

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[28]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[28]

  • Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[28]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[28] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • 6-well plates or flow cytometry tubes

  • Cell culture medium

  • PBS

  • Annexin V binding buffer (1X)

  • Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[29]

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[29]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[29]

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[18]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[29]

  • Add 400 µL of 1X binding buffer to each tube.

  • Add 5 µL of PI or 7-AAD staining solution just before analysis.[18]

  • Analyze the samples on a flow cytometer within one hour.[29]

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • 6-well plates

  • Cell culture medium

  • PBS

  • Cold 70% ethanol

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with compounds as for the apoptosis assay.

  • Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[30]

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[31]

  • Analyze the DNA content by flow cytometry. Use a linear scale for the PI fluorescence channel.[23]

Visualization of Pathways and Workflows

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivative [label="6-Bromothieno[2,3-d]\npyrimidin-4(3h)-one\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label="Binds"]; Derivative -> VEGFR2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; VEGFR2 -> {PLCg, PI3K, RAF} [label="Activates"]; PI3K -> AKT; RAF -> MEK -> ERK; {AKT, ERK} -> Proliferation; {AKT, ERK} -> Angiogenesis; } caption: VEGFR-2 signaling pathway and inhibition by a derivative.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Treat with\nCompounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(e.g., 48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_mtt [label="Add MTT\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_mtt [label="Incubate\n(2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Add Solubilization\nSolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed; seed -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } caption: Workflow for the MTT cell viability assay.

// Nodes start [label="Start: Treat cells with compounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest Cells\n(Adherent + Floating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash with\ncold PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="Resuspend in\n1X Binding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain_annexin [label="Add Annexin V\nand Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; stain_pi [label="Add PI\n(or 7-AAD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantify apoptotic populations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> harvest; harvest -> wash; wash -> resuspend; resuspend -> stain_annexin; stain_annexin -> stain_pi; stain_pi -> analyze; analyze -> end; } caption: Workflow for the Annexin V/PI apoptosis assay.

References

The Untapped Potential of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one in Organic Semiconductor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of organic electronics is in a constant state of evolution, driven by the quest for novel materials with tailored properties for advanced applications. Within this dynamic field, 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one emerges as a molecule of significant interest. While its derivatives have been primarily explored in medicinal chemistry as potent kinase inhibitors, the inherent electronic characteristics of its thieno[2,3-d]pyrimidine core suggest a promising, yet largely unexplored, future in the realm of organic semiconductors. This document provides detailed application notes and protocols to guide researchers in harnessing the potential of this versatile scaffold for next-generation organic electronic devices.

The thieno[2,3-d]pyrimidine core combines a thiophene ring, known for its excellent charge transport properties, with a pyrimidine ring, which imparts electron-deficient characteristics. This fusion creates a unique electronic structure that can be strategically functionalized at the 6-position, currently occupied by a bromine atom, to fine-tune the material's properties for specific semiconductor applications, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Application Notes

Core Scaffold for Organic Field-Effect Transistors (OFETs)

The this compound scaffold is a compelling candidate for the development of p-type, n-type, or ambipolar organic semiconductors. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing various electron-donating or electron-withdrawing groups through cross-coupling reactions. This allows for the systematic tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, a critical factor in determining the charge injection and transport properties of the material.

By analogy with structurally related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which have demonstrated utility as solution-processable semiconductors in OFETs, it is anticipated that appropriately functionalized 6-thieno[2,3-d]pyrimidin-4(3H)-one derivatives could exhibit significant charge carrier mobilities.

Table 1: Performance of a Structurally Related Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative in an OFET

CompoundHole Mobility (cm²/Vs)On/Off RatioDevice Structure
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneup to 0.005[1][2]> 10⁶[1][2]Bottom-gate, Top-contact[1][2]
Building Block for Organic Light-Emitting Diode (OLED) Materials

The electron-deficient nature of the pyrimidine ring within the this compound structure makes it an excellent building block for various components of OLEDs.

  • Emitters: By attaching suitable chromophoric units, the thienopyrimidine core can be utilized to create novel phosphorescent or fluorescent emitters. The ability to tune the electronic properties via substitution at the 6-position allows for the engineering of materials with specific emission colors and high quantum efficiencies.

  • Host Materials: The high triplet energy potential of the rigid, aromatic thienopyrimidine scaffold makes it a candidate for host materials in phosphorescent OLEDs (PhOLEDs). A high triplet energy host is crucial for efficiently transferring energy to the phosphorescent guest emitter.

  • Electron-Transporting Materials (ETMs): The inherent electron-deficient character of the pyrimidine moiety suggests that derivatives of this compound could function as effective electron-transporting materials, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.

The performance of phenyl-pyrimidine derivatives as emitters in OLEDs provides a benchmark for the potential of thienopyrimidine-based materials.

Table 2: Performance of a Phenyl-Pyrimidine Derivative as an Emitter in an OLED

Emitter TypeMaximum External Quantum Efficiency (EQE)
Phenyl-pyrimidine derivativeup to 10.6%[3]

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for related compounds and provide a framework for the development of novel organic semiconductors based on this compound.

Protocol 1: Synthesis of 6-Aryl-thieno[2,3-d]pyrimidin-4(3H)-one Derivatives via Suzuki Coupling

This protocol describes a general method for the functionalization of the 6-position of the thienopyrimidine core, a key step in tuning its semiconductor properties.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a standard OFET device to evaluate the performance of a newly synthesized 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Materials:

  • Synthesized 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivative

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene, toluene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor film quality.

  • Semiconductor Deposition: Dissolve the synthesized organic semiconductor in a suitable solvent to form a solution (e.g., 5-10 mg/mL). Deposit a thin film of the semiconductor onto the treated substrate using a spin coater. Anneal the film at an optimized temperature to improve crystallinity.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the semiconductor layer through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the electrical performance of the OFET in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the carrier mobility, on/off ratio, and threshold voltage.

Visualizations

Synthesis_of_6_Aryl_Thienopyrimidine

OFET_Device_Structure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent synthetic strategy involves a multi-step sequence starting with the preparation of a substituted 2-aminothiophene, followed by cyclization to form the pyrimidinone ring, and subsequent bromination. A common approach is the Gewald reaction to synthesize a 2-aminothiophene-3-carboxamide or a related precursor, which is then cyclized and brominated.

Q2: What are the critical parameters to control during the Gewald reaction for the synthesis of the 2-aminothiophene intermediate?

A2: The Gewald reaction is a one-pot multicomponent reaction, and its success is highly dependent on several factors. Key parameters to control include the choice of base, reaction temperature, and solvent. While traditional methods use amine bases, issues with yield can sometimes be traced back to the initial condensation step. Suboptimal temperatures can lead to sluggish reactions or the formation of side products. The polarity of the solvent is also crucial for the dissolution of reactants, especially elemental sulfur, and for facilitating the cyclization.[1]

Q3: I am observing a low yield in the final bromination step. What could be the issue?

A3: Low yields in the bromination step can be attributed to several factors. If using N-Bromosuccinimide (NBS), the reaction temperature is critical; for some thieno[3,2-d]pyrimidines, 90°C has been reported to be effective.[2] Incomplete conversion of the starting material or the formation of undesired side-products, such as di-brominated compounds, can also lower the yield of the desired product. The choice of solvent and the stoichiometry of the brominating agent are also important parameters to optimize.

Q4: What are the common impurities I should look for during the purification of this compound?

A4: Common impurities may include unreacted starting materials from the cyclization or bromination steps, over-brominated byproducts (e.g., di-bromo species), and regioisomers if the bromination is not selective. Purification is often achieved through recrystallization or column chromatography.

Q5: Can microwave irradiation be used to improve the synthesis?

A5: Yes, microwave-assisted synthesis has been shown to be beneficial for improving reaction times and yields in the preparation of thieno[2,3-d]pyrimidine derivatives.[3] Specifically, it has been successfully applied in the Gewald reaction to produce the 2-aminothiophene precursors.

Troubleshooting Guides

Problem 1: Low Yield in the Gewald Reaction (Synthesis of 2-Aminothiophene Intermediate)
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Knoevenagel Condensation Verify the formation of the condensed product of the carbonyl compound and the active methylene nitrile before adding sulfur by TLC or LC-MS.[1]Confirmation that the initial step is proceeding correctly.
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.[1]Improved reaction rate and minimized side product formation.
Inappropriate Solvent Use polar solvents like ethanol, methanol, or DMF to enhance the condensation and ensure the solubility of elemental sulfur.[1]Better reaction homogeneity and improved yield.
Dimerization of Intermediates Adjust the temperature or the rate of addition of reagents to minimize the formation of dimeric side products.[1]Increased yield of the desired 2-aminothiophene.
Ineffective Base Consider using alternative bases if traditional amine bases are not effective. The choice of base can significantly impact the reaction.[1]Enhanced reaction efficiency and higher yield.
Problem 2: Inefficient Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one Ring
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction with Formamide Refluxing the 2-aminothiophene precursor with an excess of formamide is a common method. Ensure sufficient reaction time (e.g., several hours) and temperature.[4][5]Complete conversion to the cyclized product.
Use of an Unsuitable Cyclizing Agent Besides formamide, other reagents like formic acid can be used for cyclization.[6] If formamide is ineffective, consider exploring alternative cyclizing agents.Successful ring closure and formation of the pyrimidinone.
Hydrolysis of Ester/Nitrile Group If starting from a 2-aminothiophene-3-carboxylate or carbonitrile, ensure the cyclization conditions do not lead to unwanted hydrolysis of these groups.Preservation of the desired functionality for subsequent steps.
Low Purity of Starting Material Purify the 2-aminothiophene intermediate before proceeding to the cyclization step to avoid side reactions.A cleaner reaction profile and higher yield of the desired product.
Problem 3: Low Yield or Poor Selectivity in the Bromination Step
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Brominating Agent N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such heterocyclic systems.[2] If using elemental bromine, consider switching to NBS for better selectivity.Reduced formation of over-brominated byproducts.
Suboptimal Reaction Temperature The temperature for bromination with NBS can be critical. For a similar thieno[3,2-d]pyrimidine system, 90°C was found to be effective.[2] Optimize the temperature for your specific substrate.Improved yield and selectivity of the mono-brominated product.
Inappropriate Solvent The choice of solvent can influence the reactivity and selectivity of the bromination. Acetonitrile or other polar aprotic solvents are often used with NBS.A more controlled and efficient bromination reaction.
Formation of Regioisomers If multiple positions on the thiophene ring are susceptible to bromination, careful control of reaction conditions (temperature, stoichiometry of NBS) is necessary to favor the desired 6-bromo isomer.Higher purity of the target compound.
Radical vs. Electrophilic Pathway Depending on the conditions (presence of radical initiators or acid catalysis), NBS can react via different mechanisms.[7] Ensure conditions favor electrophilic aromatic substitution for bromination on the thiophene ring.Selective bromination at the desired position.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile (Intermediate)

This protocol is a representative procedure based on the Gewald reaction and subsequent bromination, which may require optimization for specific substrates.

  • Step 1: Gewald Reaction to form 2-Aminothiophene-3-carbonitrile.

    • To a solution of a suitable α-methylene carbonyl compound (1 eq.) and malononitrile (1 eq.) in ethanol, add a catalytic amount of a base (e.g., morpholine or triethylamine).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add elemental sulfur (1.1 eq.) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-aminothiophene-3-carbonitrile.

    • Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

  • Step 2: Bromination of 2-Aminothiophene-3-carbonitrile.

    • Dissolve the 2-aminothiophene-3-carbonitrile (1 eq.) in a suitable solvent such as acetic acid.

    • Cool the solution in an ice bath.

    • Add a solution of bromine (1 eq.) in acetic acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-amino-5-bromothiophene-3-carbonitrile.

    • Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclization of the brominated intermediate.

  • Cyclization Reaction.

    • A mixture of 2-amino-5-bromothiophene-3-carboxamide (1 eq.) and an excess of formamide is heated at reflux for several hours.[4][5]

    • Alternatively, the 2-amino-5-bromothiophene-3-carbonitrile can be reacted with formic acid.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Visualizations

Synthesis_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Cyclization Carbonyl_Compound α-Methylene Carbonyl Compound 2_Aminothiophene 2-Aminothiophene Intermediate Carbonyl_Compound->2_Aminothiophene Malononitrile Malononitrile Malononitrile->2_Aminothiophene Sulfur Sulfur Sulfur->2_Aminothiophene Base Base (e.g., Morpholine) Base->2_Aminothiophene Brominated_Intermediate 2-Amino-5-bromothiophene Intermediate 2_Aminothiophene->Brominated_Intermediate Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Brominated_Intermediate Final_Product This compound Brominated_Intermediate->Final_Product Cyclizing_Agent Cyclizing Agent (e.g., Formamide) Cyclizing_Agent->Final_Product Troubleshooting_Yield Start Low Yield of Final Product Check_Purity Check Purity of Intermediates Start->Check_Purity Impure Impure Intermediates Check_Purity->Impure Optimize_Gewald Optimize Gewald Reaction Optimize_Bromination Optimize Bromination Optimize_Gewald->Optimize_Bromination Optimize_Cyclization Optimize Cyclization Optimize_Bromination->Optimize_Cyclization Yield_Improved Yield Improved Optimize_Cyclization->Yield_Improved Impure->Optimize_Gewald No Purify Purify Intermediates Impure->Purify Yes Purify->Optimize_Gewald

References

Technical Support Center: Purification of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Troubleshooting

Q1: I'm not getting any crystals to form after cooling my solution of this compound derivative. What should I do?

A1: This is a common issue that can arise from several factors:

  • Solution is not supersaturated: The concentration of your compound may be too low.

    • Solution: Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[1] If this fails, the solvent can be removed entirely by rotary evaporation, and the recrystallization can be re-attempted.[1][2]

  • Inappropriate solvent choice: The compound might be too soluble in the selected solvent, even at lower temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] You may need to perform solubility tests with different solvents or solvent mixtures.[3] For thienopyrimidine derivatives, ethanol or mixtures like ethanol/dichloromethane have been used successfully.[4]

  • Inhibition of nucleation: Crystal growth needs a starting point (nucleation).

    • Solution 1: Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. This can create microscopic scratches that serve as nucleation sites.[1][2]

    • Solution 2: Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[1][2]

    • Solution 3: Evaporation: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate from the rod, leaving a thin film of solid. Reintroduce the rod into the solution to seed crystallization.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by:

  • Slowing down the cooling process: Rapid cooling can prevent molecules from arranging into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask with paper towels or placing it in a warm water bath that is allowed to cool can help.[2]

  • Adjusting the solvent system: The solvent may be too "good" for your compound.

    • Solution: Try a solvent in which your compound is slightly less soluble.[1] Alternatively, if using a solvent mixture, you can try adjusting the ratio of the solvents.

  • Removing impurities: Impurities can interfere with crystal formation.

    • Solution: If your compound is highly impure, consider a preliminary purification step like column chromatography before recrystallization. The presence of colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling.[5]

Column Chromatography Troubleshooting

Q3: My this compound derivative is streaking or tailing on the silica gel column. What is the cause and how can I prevent it?

A3: Peak tailing for nitrogen-containing heterocyclic compounds on silica gel is often due to unwanted interactions with acidic silanol groups on the silica surface.[6]

  • Solution 1: Use a less acidic stationary phase: Consider using neutral or basic alumina as the stationary phase if your compound is basic.[7][8]

  • Solution 2: Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to your eluent can help to block the acidic sites on the silica gel and improve peak shape.[9]

  • Solution 3: Use deactivated silica gel: C2 deactivated silica gel can be effective for polar, nitrogen-containing compounds that tend to streak on normal silica gel.[9]

Q4: I am having trouble separating my desired compound from a closely related impurity using column chromatography. What can I do to improve the separation?

A4: Improving the resolution between two closely eluting compounds requires optimizing the chromatographic conditions.

  • Solution 1: Adjust the mobile phase polarity: A less polar mobile phase will generally lead to slower elution and can improve the separation of compounds. Try a more gradual gradient or an isocratic elution with a lower polarity solvent system.

  • Solution 2: Change the solvent system: Different solvent systems can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, you might try a dichloromethane/methanol system.

  • Solution 3: Use a higher-resolution stationary phase: Smaller particle size silica gel (higher mesh values) can provide better separation, especially in flash chromatography.[8]

  • Solution 4: Optimize the column loading: Overloading the column can lead to poor separation. As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase.[7]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q5: I am observing broad peaks during the HPLC purification of my compound. What are the likely causes?

A5: Peak broadening in HPLC can stem from several issues:

  • Column overload: Injecting too much sample can saturate the column.[6]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Mobile phase mismatch: A significant difference in solvent strength between your sample solvent and the mobile phase can cause peak distortion.[6]

    • Solution: Dissolve your sample in the mobile phase if possible, or in a solvent with a similar or weaker elution strength.

  • High flow rate: An excessively high flow rate can reduce separation efficiency.[6]

    • Solution: Optimize the flow rate for your column dimensions and particle size.

  • Extra-column volume (dead volume): Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.[6]

    • Solution: Use tubing with a small internal diameter and keep the lengths as short as possible.

Data Presentation: Purification Method Comparison

The following tables summarize typical parameters and outcomes for common purification techniques for this compound and related derivatives.

Table 1: Recrystallization Solvents and Typical Recovery

Compound TypeSolvent SystemTypical Recovery YieldPurity Enhancement
Thienopyrimidinone derivativesEthanol70-90%Good for removing minor impurities
Brominated thienopyrimidinesEthanol/Dichloromethane65-85%Effective for crystalline solids
General thienopyrimidinesN,N-Dimethylformamide (DMF)VariableUseful for less soluble compounds
Thienopyrimidine derivativesMethanol70-85%Good for moderately polar compounds

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase System (typical starting point)Elution OrderCommon Issues
Silica GelHexane/Ethyl Acetate (gradient)Non-polar impurities first, then productTailing of basic compounds
Silica GelDichloromethane/Methanol (gradient)Less polar compounds elute firstCan be difficult to remove high-boiling solvents
Neutral AluminaDichloromethane/Ethyl Acetate (gradient)Dependent on compound polarityMay not be suitable for acidic compounds

Table 3: Preparative HPLC Conditions

Column TypeMobile PhaseDetection WavelengthTypical Purity Achieved
C18 (Reversed-Phase)Acetonitrile/Water (with 0.1% TFA or Formic Acid)254 nm or compound-specific λmax>98%
Silica (Normal-Phase)Hexane/Isopropanol254 nm or compound-specific λmax>98%

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[5]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Silica Gel Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a flat, packed bed.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Diagram 1: General Purification Workflow

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Assessment Purification_Choice Choose Purification Method Initial_Assessment->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity & Crystalline Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC High Purity Needed / Difficult Separation Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Further_Purification Requires Further Purification Column_Chromatography->Further_Purification Co-eluting Impurities Prep_HPLC->Pure_Product Further_Purification->Prep_HPLC

Caption: A decision workflow for selecting a suitable purification technique.

Diagram 2: Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting cluster_No_Crystals Solutions for No Crystals cluster_Oiling_Out Solutions for Oiling Out cluster_Poor_Yield Solutions for Poor Yield Start Recrystallization Attempted Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Compound Oils Out Problem->Oiling_Out Yes Poor_Yield Poor Yield Problem->Poor_Yield Yes Success Successful Crystallization Problem->Success No Concentrate Concentrate Solution No_Crystals->Concentrate Scratch Scratch Flask No_Crystals->Scratch Seed Add Seed Crystal No_Crystals->Seed Cool_Slowly Cool More Slowly Oiling_Out->Cool_Slowly Change_Solvent Change Solvent Oiling_Out->Change_Solvent Minimize_Solvent Use Minimum Hot Solvent Poor_Yield->Minimize_Solvent Cool_Thoroughly Ensure Thorough Cooling Poor_Yield->Cool_Thoroughly Cold_Wash Wash with Ice-Cold Solvent Poor_Yield->Cold_Wash

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-d]pyrimidine Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor solubility of thieno[2,3-d]pyrimidine compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-d]pyrimidine compound precipitates immediately upon addition to my aqueous assay buffer. What is happening and how can I fix it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many thieno[2,3-d]pyrimidine derivatives. It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of your compound to below its aqueous solubility limit.

  • Optimize Dilution Technique:

    • Pre-warm your aqueous buffer or media to the experimental temperature (e.g., 37°C).

    • Add the stock solution dropwise to the buffer while vortexing or swirling to ensure rapid and even dispersion.

    • Consider a serial dilution approach in the assay buffer instead of a single large dilution.

  • Decrease DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to minimize its contribution to precipitation and potential cellular toxicity.

Q2: My compound appears soluble initially but then precipitates over time during incubation. What are the likely causes?

A2: Delayed precipitation suggests that the initial concentration was near the solubility limit, and changes in the experimental conditions over time caused the compound to fall out of solution.

Potential Causes and Solutions:

  • Temperature Shifts: Changes in temperature between solution preparation and incubation can affect solubility. Always pre-warm your media and ensure the incubator maintains a stable temperature.[1]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which can impact the solubility of pH-sensitive compounds.[1] Ensure your medium is adequately buffered for the CO2 environment (e.g., using HEPES).

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[1] Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.

Q3: Can I use co-solvents other than DMSO to improve the solubility of my thieno[2,3-d]pyrimidine compound?

A3: While DMSO is the most common co-solvent, other options can be explored, though their compatibility with your specific assay must be verified. These include:

  • Ethanol: Can be used, but it is generally more toxic to cells than DMSO.

  • Polyethylene glycol (PEG): Can be effective for some compounds.

  • Glycerol: Another potential co-solvent, but it can increase the viscosity of the solution.

Always perform a vehicle control to ensure the co-solvent itself does not affect the assay results.

Q4: What are cyclodextrins and can they help with the solubility of thieno[2,3-d]pyrimidine compounds?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many thieno[2,3-d]pyrimidines, forming inclusion complexes that have increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its higher solubility and lower toxicity. For related pyrazolo[3,4-d]pyrimidines, HPβCD has been shown to improve water solubility by 100 to 1000-fold.[2]

Troubleshooting Guides

Table 1: Troubleshooting Compound Precipitation in Assays
Observation Potential Cause Recommended Solution
Immediate Precipitation Final concentration exceeds aqueous solubility.Decrease the final working concentration.
Rapid dilution ("solvent shock").Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while vortexing.[1]
High final DMSO concentration.Keep the final DMSO concentration at or below 0.5%.
Precipitation Over Time Temperature shift from preparation to incubation.Pre-warm all solutions to the incubation temperature.[1]
pH shift in the medium.Use a well-buffered medium (e.g., with HEPES).[1]
Interaction with media components.Test solubility in a simpler buffer like PBS to identify problematic media components.[1]
Precipitation After Freeze-Thaw Compound has low solubility at colder temperatures.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
Water absorption by DMSO.Use anhydrous DMSO and store stock solutions in tightly sealed containers.

Data Presentation

Table 2: Aqueous Solubility of Selected Thieno[2,3-d]pyrimidine and Related Derivatives
Compound Class Derivative Aqueous Solubility Reference
Thieno[2,3-b]pyridine11.2 µg/mL[3]
1H-pyrrolo[2,3-b]pyridine3 (morpholine derivative of 1)1.3 mg/mL (~1300 µg/mL)[3]
Thieno[2,3-d]pyrimidine5c3.3 µg/mL (7.4 µM)[4]
Thieno[2,3-d]pyrimidine5d (methyl-branched enantiomer of 5c)16 µg/mL (36 µM)[4]
Thieno[2,3-d]pyrimidine5e (methyl-branched enantiomer of 5c)15 µg/mL (33 µM)[4]
Thieno[2,3-d]pyrimidine34 (hydrazone derivative)44 µg/mL
Thieno[2,3-d]pyrimidine8dIC50 in WISH cells: 723 µg/mL[5]

Note: The solubility of thieno[2,3-d]pyrimidine derivatives can vary significantly based on their specific substitutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Determine the appropriate solvent: For most thieno[2,3-d]pyrimidine compounds, anhydrous DMSO is the recommended solvent.

  • Weigh the compound: Accurately weigh the desired amount of your compound using a calibrated analytical balance.

  • Dissolve the compound: Add the appropriate volume of DMSO to achieve your target stock concentration (e.g., 10 mM or 100 mM).

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of your compound in a specific buffer.

  • Prepare a serial dilution of the compound in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your high-concentration stock solution.

  • Add the compound to the assay buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your pre-warmed aqueous assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).

  • Measure turbidity: Use a plate reader to measure the absorbance or a nephelometer to measure light scattering at a wavelength where the compound does not absorb (e.g., >500 nm). An increase in absorbance or light scattering indicates precipitation.

  • Determine the kinetic solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.

Protocol 3: Preparation of a Thieno[2,3-d]pyrimidine-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare solutions:

    • Dissolve HP-β-CD in your desired aqueous buffer to the desired concentration.

    • Dissolve your thieno[2,3-d]pyrimidine compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mix the solutions: Slowly add the compound solution to the HP-β-CD solution while stirring continuously.

  • Stir: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to facilitate complex formation.

  • Remove organic solvent (if applicable): If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure.

  • Filter and lyophilize: Filter the solution to remove any un-complexed, precipitated compound. The resulting clear solution can then be lyophilized (freeze-dried) to obtain a solid powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as NMR, FTIR, or DSC.

Mandatory Visualization

experimental_workflow Troubleshooting Workflow for Compound Precipitation start Start: Compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No end End: Soluble Compound in Assay lower_concentration->end optimize_dilution Action: Optimize dilution - Pre-warm buffer - Add dropwise while vortexing - Use serial dilution check_dilution->optimize_dilution No check_dmso Is the final DMSO concentration > 0.5%? check_dilution->check_dmso Yes optimize_dilution->end reduce_dmso Action: Reduce final DMSO concentration check_dmso->reduce_dmso Yes consider_alternatives Still Precipitating? Consider Advanced Strategies check_dmso->consider_alternatives No reduce_dmso->end use_cyclodextrin Option 1: Use Cyclodextrins (e.g., HP-β-CD) consider_alternatives->use_cyclodextrin adjust_ph Option 2: Adjust pH of Buffer consider_alternatives->adjust_ph use_cyclodextrin->end adjust_ph->end

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

EGFR_signaling_pathway EGFR Signaling Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization grb2_sos Grb2/SOS dimerization->grb2_sos pi3k PI3K dimerization->pi3k plcg PLCγ dimerization->plcg ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt Akt pi3k->akt akt->nucleus pkc PKC plcg->pkc pkc->nucleus proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

VEGFR2_signaling_pathway VEGFR-2 Signaling Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 dimerization Dimerization & Autophosphorylation vegfr2->dimerization plcg PLCγ dimerization->plcg pi3k PI3K dimerization->pi3k src Src dimerization->src pkc PKC plcg->pkc akt Akt pi3k->akt fak FAK src->fak raf Raf pkc->raf permeability Permeability pkc->permeability survival Survival akt->survival migration Migration fak->migration mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation

Caption: Key signaling cascades downstream of VEGFR-2 activation.

References

Technical Support Center: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically follows a two-step process. The first step is the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core, which is often achieved through a Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization with formamide or a similar reagent. The second step is the regioselective bromination of the thiophene ring at the 6-position, commonly using an electrophilic brominating agent like N-Bromosuccinimide (NBS).

Q2: What are the most common side reactions observed during this synthesis?

A2: The most frequently encountered side reactions occur during the bromination step. These include:

  • Over-bromination: Formation of di- or poly-brominated products on the thiophene ring.

  • Non-regioselective bromination: Bromination at positions other than the desired C6 position of the thiophene ring.

  • Reaction on the pyrimidine ring: The pyrimidine ring itself can undergo addition or substitution reactions with bromine under certain conditions.[1]

  • Incomplete reaction: Unreacted starting material (thieno[2,3-d]pyrimidin-4(3H)-one) remaining in the final product mixture.

Q3: How can I minimize the formation of over-brominated byproducts?

A3: To minimize over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using N-Bromosuccinimide (NBS) in a 1:1 molar ratio with the substrate is a common starting point. Slow, portion-wise addition of NBS to the reaction mixture can also help to maintain a low concentration of the brominating agent and improve selectivity. Monitoring the reaction progress by techniques like TLC or LC-MS is essential to stop the reaction once the starting material is consumed and before significant amounts of di-brominated products are formed.

Q4: What reaction conditions favor the desired 6-bromo isomer?

A4: The regioselectivity of bromination is influenced by the solvent and temperature. Performing the reaction in a suitable solvent, such as chloroform or acetic acid, at controlled temperatures (often starting at 0°C and slowly warming to room temperature) can enhance the selectivity for the 6-position. The electronic nature of the thieno[2,3-d]pyrimidin-4(3H)-one core directs electrophilic substitution to the thiophene ring, with the 6-position being generally favored.

Q5: Are there any known stability issues with the final product?

A5: While this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the pyrimidinone ring or other degradation pathways. It is recommended to store the purified compound in a cool, dry, and dark place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 6-bromo product - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up or purification.- Monitor the reaction closely using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, solvent) to favor the desired product. - Use slow addition of the brominating agent. - Employ a careful work-up procedure and optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).
Presence of di-brominated or poly-brominated impurities - Excess of brominating agent (e.g., NBS). - Reaction temperature is too high. - Prolonged reaction time.- Use a strict 1:1 stoichiometry of NBS to the substrate. - Add NBS portion-wise or as a solution dropwise. - Maintain a lower reaction temperature (e.g., 0°C to room temperature). - Stop the reaction as soon as the starting material is consumed.
Formation of isomeric bromo-compounds - Lack of regioselectivity in the bromination step.- Use a well-established bromination protocol with a selective reagent like NBS. - Control the reaction temperature carefully. - The use of specific solvents can influence regioselectivity; consider screening different solvents.
Unreacted starting material remains - Insufficient amount of brominating agent. - Low reaction temperature or short reaction time. - Poor quality of the brominating agent.- Ensure accurate stoichiometry of reagents. - Gradually increase the reaction time or temperature while monitoring for the formation of side products. - Use a fresh, high-purity batch of the brominating agent.
Product degradation during work-up - Exposure to strong acids or bases. - High temperatures during solvent evaporation.- Use mild work-up conditions, such as washing with saturated sodium bicarbonate solution to neutralize any acid. - Remove solvents under reduced pressure at a low temperature.

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Precursor)

A common route to the precursor involves the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative. This is often prepared via the Gewald reaction.

Protocol:

  • Gewald Reaction: A mixture of a suitable ketone or aldehyde, a cyanoacetamide, and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a solvent like ethanol or DMF.

  • Cyclization: The resulting 2-aminothiophene derivative is then heated in formamide to effect cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one. The product typically precipitates upon cooling and can be collected by filtration.

Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one

Protocol:

  • Dissolve thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or chloroform) in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a cold, appropriate organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Visualizations

Synthesis_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination Gewald_Reactants Ketone/Aldehyde + Cyanoacetamide + Sulfur Aminothiophene 2-Aminothiophene Intermediate Gewald_Reactants->Aminothiophene Gewald Reaction Thienopyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Aminothiophene->Thienopyrimidinone Cyclization (e.g., Formamide) Thienopyrimidinone_2 Thieno[2,3-d]pyrimidin-4(3H)-one Final_Product 6-Bromothieno[2,3-d]pyrimidin- 4(3H)-one Thienopyrimidinone_2->Final_Product Bromination (NBS)

Caption: General two-step synthetic workflow for this compound.

Side_Reactions Start Thieno[2,3-d]pyrimidin- 4(3H)-one Desired_Product 6-Bromothieno[2,3-d]pyrimidin- 4(3H)-one Start->Desired_Product Controlled Bromination (1 eq. NBS) Over_Bromination Di/Poly-brominated Byproducts Start->Over_Bromination Excess NBS, High Temp. Isomeric_Product Other Bromo-isomers Start->Isomeric_Product Poor Regioselectivity Pyrimidine_Reaction Pyrimidine Ring Adducts/Substitution Start->Pyrimidine_Reaction Harsh Conditions

Caption: Potential side reactions during the bromination step.

Troubleshooting_Workflow Start Reaction Analysis (TLC, LC-MS) Low_Yield Low Yield of Desired Product? Start->Low_Yield Impurity_Check Significant Impurities Present? Low_Yield->Impurity_Check Yes Optimize_Conditions Optimize Reaction: - Temperature - Time - Stoichiometry Low_Yield->Optimize_Conditions No Purification_Check Review Purification Strategy Impurity_Check->Purification_Check No Identify_Impurity Identify Impurity Structure (e.g., MS, NMR) Impurity_Check->Identify_Impurity Yes Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Purification_Check->Successful_Synthesis Adjust_Stoichiometry Adjust NBS Stoichiometry (1:1) Identify_Impurity->Adjust_Stoichiometry Over-bromination Control_Temp Lower Reaction Temperature Identify_Impurity->Control_Temp Multiple Products Adjust_Stoichiometry->Successful_Synthesis Control_Temp->Successful_Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of thienopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis and modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the thienopyrimidine core?

A1: The most prevalent methods for functionalizing thienopyrimidines include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, direct C-H activation/arylation, and lithiation followed by electrophilic quench. The choice of strategy depends on the desired substituent and the position to be functionalized on the thienopyrimidine ring system.

Q2: Why is my palladium-catalyzed cross-coupling reaction on a thienopyrimidine substrate failing or giving low yields?

A2: Failure or low yield in palladium-catalyzed reactions involving thienopyrimidines can stem from several factors. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Additionally, issues such as poor solubility of reagents, suboptimal choice of ligand and base, or the presence of oxygen and moisture can significantly hinder the reaction. A systematic optimization of these parameters is often necessary.

Q3: Are there specific positions on the thienopyrimidine ring that are more reactive towards certain functionalization reactions?

A3: Yes, the reactivity of different positions on the thienopyrimidine scaffold varies. For instance, in direct C-H arylation of thieno[3,2-d]pyrimidines, the C-2 position of the thiophene ring is often preferentially functionalized.[2][3] The regioselectivity can be influenced by the specific isomer of the thienopyrimidine, existing substituents, and the reaction conditions employed.

Q4: What are the key challenges in the lithiation of thienopyrimidines?

A4: Key challenges in the lithiation of thienopyrimidines include achieving regioselectivity, especially in the presence of multiple acidic protons, and the stability of the lithiated intermediate. The choice of the lithiating agent (e.g., n-BuLi, s-BuLi, LDA) and the reaction temperature are critical parameters to control. Directed ortho-lithiation using a directing metalating group (DMG) can be a powerful strategy to control the position of lithiation.[4][5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Catalyst Inhibition/Deactivation The nitrogen atoms in the pyrimidine ring can poison the palladium catalyst.[1] Switch to a more electron-rich and sterically hindered ligand such as XPhos, SPhos, or RuPhos to shield the metal center.[6] Consider using a pre-formed palladium(0) catalyst to ensure the active catalytic species is present.
Protodeboronation of Boronic Acid/Ester The boronic acid or ester is unstable under the reaction conditions.[7] Use a milder base (e.g., K₂CO₃, Cs₂CO₃), a lower reaction temperature, or switch to a more stable boronate ester (e.g., pinacol, MIDA).
Poor Reagent Solubility The starting materials or base are not fully dissolved.[8] Try a different solvent system. Common choices include dioxane/water, toluene/water, or DMF.[9]
Inactive Catalyst The palladium source is old or has been exposed to air. Use a fresh batch of catalyst and ensure rigorous degassing of the reaction mixture.
Suboptimal Base The chosen base is not effective for the specific substrate. Screen a variety of bases, including inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases.
Buchwald-Hartwig Amination

Issue: Low Yield of Aminated Product

Potential CauseSuggested Solution
Catalyst Poisoning by Pyrimidine Nitrogen Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst.[10] Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, tBuXPhos) to mitigate this effect.
Incorrect Base Selection The base may be too weak to deprotonate the amine-palladium complex or too strong for sensitive functional groups.[10] Strong, non-nucleophilic bases like NaOtBu are common, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures may be necessary.[11]
Inadequate Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen.[10] Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and use anhydrous solvents.
Side Reaction: Hydrodehalogenation The aryl halide is being reduced instead of coupled. This can be competitive with amination.[12] Optimizing the ligand and base combination can often suppress this side reaction.
Amine Volatility or Poor Nucleophilicity For volatile amines, ensure the reaction is performed in a sealed vessel. For weakly nucleophilic amines, more forcing conditions (higher temperature, stronger base) may be required.
Direct C-H Activation/Arylation

Issue: Poor Regioselectivity or No Reaction

Potential CauseSuggested Solution
Multiple Reactive C-H Bonds The substrate has several C-H bonds with similar reactivity. The regioselectivity of C-H activation is a common challenge.[2] A directing group on the thienopyrimidine scaffold may be necessary to achieve the desired regioselectivity.
Suboptimal Catalyst System The chosen palladium catalyst and ligand are not effective. For thieno[3,2-d]pyrimidines, Pd(OAc)₂ with a phosphine ligand has been shown to be effective for C-2 arylation.[2][3]
Incorrect Oxidant or Additive The oxidant or additive is not promoting the catalytic cycle. For some C-H activations, an additive like pivalic acid can be beneficial.
Decomposition of Starting Material The thienopyrimidine core is not stable under the reaction conditions. Attempt the reaction at a lower temperature for a longer duration.
Lithiation and Electrophilic Quench

Issue: Low Yield of the Desired Product or Complex Mixture

Potential CauseSuggested Solution
Incorrect Lithiating Agent or Temperature The base is not strong enough to deprotonate the desired position, or the temperature is too high, leading to side reactions or decomposition of the lithiated intermediate. Screen different alkyllithium reagents (n-BuLi, s-BuLi, t-BuLi) or lithium amide bases (LDA, LiTMP) at various temperatures (e.g., -78 °C, -40 °C, 0 °C).
Poor Regioselectivity Lithiation is occurring at an undesired position. The use of a directing metalating group (DMG) can provide excellent control over regioselectivity.[13] Common DMGs include amides, carbamates, and ethers.
Decomposition of Lithiated Intermediate The lithiated thienopyrimidine is not stable, even at low temperatures.[14] Trap the intermediate with the electrophile as soon as it is formed, or consider a transmetalation to a more stable organometallic species (e.g., with ZnCl₂ or MgBr₂).
Electrophile Reactivity The electrophile is not reactive enough to quench the lithiated species, or it is participating in side reactions. Ensure the electrophile is pure and added at a low temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromothienopyrimidine
  • To a dry Schlenk flask, add the bromothienopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).[15]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Chlorothienopyrimidine
  • To a dry Schlenk flask, add the chlorothienopyrimidine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the amine (1.1-1.3 equiv) and degassed anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases optimize_catalyst->optimize_base Improvement Seen failure Persistent Failure: Re-evaluate Synthetic Strategy optimize_catalyst->failure No Improvement optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent Improvement Seen optimize_base->failure No Improvement success Successful Functionalization optimize_solvent->success Yield Optimized optimize_solvent->failure No Improvement Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add {Oxidative Addition|+ Ar-X} pd0->ox_add pd2_complex Ar-Pd(II)-X(L)₂ ox_add->pd2_complex transmetal {Transmetalation|+ R-B(OR)₂} pd2_complex->transmetal pd2_r Ar-Pd(II)-R(L)₂ transmetal->pd2_r red_elim {Reductive Elimination} pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product {Ar-R} red_elim->product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ ox_add {Oxidative Addition|+ Ar-X} pd0->ox_add pd2_complex Ar-Pd(II)-X(L)₂ ox_add->pd2_complex amine_coord {Amine Coordination|+ R₂NH} pd2_complex->amine_coord pd2_amine [Ar-Pd(II)(NHR₂)-X(L)₂] amine_coord->pd2_amine deprotonation {Deprotonation|- Base-H⁺} pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR₂(L)₂ deprotonation->pd2_amido red_elim {Reductive Elimination} pd2_amido->red_elim red_elim->pd0 Catalyst Regeneration product {Ar-NR₂} red_elim->product

References

Technical Support Center: Troubleshooting Kinase Assays with 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting kinase assays involving 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one and related thienopyrimidine-based covalent inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability between my replicate wells in an IC50 determination assay. What are the potential causes?

High intra-plate variability can often be traced back to technical errors during the assay setup. Here is a checklist of common factors to investigate:

  • Pipetting and Dispensing Errors: Inaccurate liquid handling, especially with low volumes of enzyme, substrate, ATP, or the inhibitor, can introduce significant variability. Ensure pipettes are calibrated and proper techniques are used to avoid bubbles.

  • Inadequate Mixing: Localized concentration gradients can occur without thorough mixing of reagents within the wells, leading to inconsistent reaction rates. Ensure gentle but complete mixing after each addition.

  • Incubation Times and Temperatures: Kinase reactions are highly sensitive to both time and temperature. Ensure consistent incubation periods and uniform temperature across the plate to avoid "edge effects" where outer wells experience different conditions.

  • DMSO Concentration: The final concentration of DMSO, the solvent for many inhibitors, should be kept consistent across all wells. Variations in DMSO concentration can impact kinase activity.

  • Order of Reagent Addition: The sequence of adding reagents can influence the final results. Maintain a consistent order of addition for all experiments to ensure reproducibility.

Q2: My potent inhibitor shows significantly lower activity in a cellular assay compared to a biochemical assay. What could be causing this discrepancy?

This is a common challenge in drug discovery, and several factors can contribute to this drop-off in potency between biochemical and cellular environments:

  • Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target kinase.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.[1]

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are typically in the millimolar range, which can outcompete ATP-competitive inhibitors.[2][3]

  • Target Engagement in a Complex Environment: In a cellular context, the kinase exists within a complex network of interacting proteins and signaling pathways, which can influence inhibitor binding.[3] The conformation of the kinase in a cell may also differ from the purified recombinant enzyme used in biochemical assays.[2]

  • Compound Stability and Metabolism: The inhibitor may be unstable in the cellular environment or rapidly metabolized, leading to a lower effective concentration.

Q3: How can I confirm that my this compound inhibitor is forming a covalent bond with the target kinase?

Confirming the covalent mechanism of action is crucial. Mass spectrometry (MS) is the gold standard for this purpose.

  • Intact Protein Mass Spectrometry: Incubate the purified kinase with your inhibitor and analyze the sample using LC-MS. A mass shift corresponding to the molecular weight of your inhibitor indicates covalent modification.[4][5][6] This method provides a direct observation of the inhibitor-protein adduct.[4]

  • Peptide-Level Analysis (LC-MS/MS): After incubation, digest the protein into peptides and analyze them by LC-MS/MS. This will allow you to identify the specific peptide containing the modified amino acid (typically a cysteine) and confirm the precise site of covalent modification.[4][7]

Q4: I am seeing a time-dependent increase in inhibition. How do I analyze this data for a covalent inhibitor?

For covalent inhibitors, the potency is not a simple IC50 value but is characterized by the kinetic parameters KI (the initial binding affinity) and kinact (the rate of covalent bond formation). The overall efficiency of the covalent inhibitor is often expressed as the ratio kinact/KI.[8]

To determine these parameters, you can perform a time-dependent inhibition assay. In this experiment, the enzyme is incubated with various concentrations of the inhibitor for different periods. The remaining enzyme activity is then measured. The observed rate of inactivation (kobs) can be plotted against the inhibitor concentration to determine kinact and KI.[9]

Q5: My thienopyrimidine inhibitor is showing off-target effects or unexpected cytotoxicity. How can I troubleshoot this?

Unexpected toxicity is often due to the inhibition of unintended kinases or other proteins.[1]

  • Kinase Selectivity Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets.[1][10] This can reveal if your compound is inhibiting kinases known to be involved in essential cellular processes.

  • Chemoproteomics: Advanced mass spectrometry-based chemoproteomic approaches can be used to globally map the targets of your covalent inhibitor in human cells, providing a comprehensive view of both specific and non-specific binding.[10][11]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells. A lack of a thermal shift for your intended target at concentrations that cause toxicity, coupled with a shift for a suspected off-target, would strongly suggest that an off-target effect is responsible.[1]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values
Symptom Potential Cause Recommended Action
IC50 values vary significantly between experiments.Reaction not in initial velocity range (high substrate conversion).Optimize enzyme concentration and/or reaction time to ensure substrate conversion is below 20%.
Inconsistent ATP concentration.Use an ATP concentration equal to the Km(ATP) of the kinase for more comparable IC50 values.[12]
Instability of the inhibitor or kinase.Prepare fresh dilutions of the inhibitor for each experiment. Ensure the kinase is stored properly and has consistent activity.
High background signal.Check the signal from wells containing all components except the enzyme (negative control). If high, investigate potential interference from the detection reagents or the compound itself.
Guide 2: Poor Solubility of Thienopyrimidine Inhibitor
Symptom Potential Cause Recommended Action
Precipitate observed in stock solution or assay wells.The hydrophobic nature of the thienopyrimidine scaffold can lead to solubility issues.[13]Prepare stock solutions in 100% DMSO. For aqueous assay buffers, ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of the kinase (typically 1-2%).
Compound "crashing out" upon dilution.Consider using a surfactant like Tween-20 or Pluronic F-68 in the assay buffer to improve solubility.
Inconsistent results at higher concentrations.Visually inspect the assay plate for any precipitation. If observed, the results at those concentrations are unreliable. The maximum concentration tested may need to be lowered.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Biochemical)
  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate and ATP solution in assay buffer.

    • Prepare serial dilutions of the this compound inhibitor in 100% DMSO, followed by a dilution in assay buffer to achieve a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution and incubate for a pre-determined time (e.g., 30 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate and ATP solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the signal according to the assay format (e.g., by adding a detection reagent for luminescence or fluorescence).

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the positive control (DMSO vehicle only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Confirmation of Covalent Modification by Intact Protein MS
  • Sample Preparation:

    • In separate microfuge tubes, incubate the purified kinase (e.g., 1-5 µM) with either DMSO (vehicle control) or a 5-10 fold molar excess of the this compound inhibitor.

    • Incubate the reactions for a sufficient time (e.g., 1-2 hours) at room temperature to allow for covalent bond formation.

  • Sample Cleanup:

    • Desalt the protein samples using a C4 ZipTip or a similar resin to remove excess inhibitor and buffer components.

  • Mass Spectrometry Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a suitable C4 column.

    • Acquire the mass spectra in the positive ion mode.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the average mass of the protein in both the control and inhibitor-treated samples.

    • A mass increase in the inhibitor-treated sample that corresponds to the molecular weight of the inhibitor confirms covalent modification.[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock & Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate & ATP pre_incubate Add Kinase & Pre-incubate prep_reagents->pre_incubate add_inhibitor->pre_incubate start_reaction Add Substrate/ATP & Incubate pre_incubate->start_reaction detect_signal Stop Reaction & Detect Signal start_reaction->detect_signal normalize Normalize Data detect_signal->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a typical biochemical kinase inhibition assay.

troubleshooting_logic cluster_biochem Biochemical Assay Issues cluster_cellular Biochem vs. Cellular Discrepancy cluster_mechanism Mechanism of Action Issues start Inconsistent Kinase Assay Results high_variability High Replicate Variability? start->high_variability ic50_shift IC50 Shifts? start->ic50_shift low_cell_potency Low Cellular Potency? start->low_cell_potency covalent_q Covalent Binding Unconfirmed? start->covalent_q off_target Unexpected Toxicity? start->off_target check_pipetting Verify Pipetting, Mixing, Temp Control & DMSO Conc. high_variability->check_pipetting Yes check_kinetics Ensure Initial Velocity Conditions (<20% conversion) ic50_shift->check_kinetics Yes check_perm Assess Permeability, Efflux & Stability low_cell_potency->check_perm Yes check_atp Consider High Intracellular ATP low_cell_potency->check_atp Yes run_ms Perform Intact Protein MS or LC-MS/MS covalent_q->run_ms Yes run_profiling Run Kinase Selectivity Panel / Chemoproteomics off_target->run_profiling Yes

Caption: Troubleshooting logic for common kinase assay issues.

covalent_inhibition_pathway E_I E + I E_I_complex E•I (Non-covalent complex) E_I->E_I_complex k_on / k_off (KI) E_I_covalent E-I (Covalent adduct) E_I_complex->E_I_covalent k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

References

Technical Support Center: Enhancing the Selectivity of Thieno[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with thieno[2,3-d]pyrimidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: How can we improve the selectivity of our thieno[2,3-d]pyrimidine inhibitors for a specific kinase?

A1: Enhancing selectivity is a critical challenge in kinase inhibitor development. The high degree of similarity in the ATP-binding sites across the kinome makes achieving specificity difficult.[1] Key strategies involve exploiting subtle differences in the kinase active site and surrounding regions through structure-activity relationship (SAR) studies.

For instance, when targeting PI3K isoforms, modifications to the 2-aryl ring of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines are crucial.[2][3] Studies have shown that introducing a hydroxyl group at the 3-position of the 2-phenyl ring enhances inhibitory activity against PI3Kβ and PI3Kγ.[2][4] Similarly, for EGFR inhibitors, substitutions at both the 2-phenyl and 4-anilino positions are vital for potency and selectivity, particularly for distinguishing between wild-type and mutant forms like T790M.[2][5]

Q2: What are the key structural features of thieno[2,3-d]pyrimidines that influence their activity against EGFR versus PI3K?

A2: The substitution patterns on the thieno[2,3-d]pyrimidine scaffold dictate the selectivity towards different kinases.

  • For PI3K Inhibitors: A common scaffold involves a morpholine group at the 4-position and an aryl group at the 2-position.[2][3] The selectivity and potency against different PI3K isoforms (e.g., β and γ) are heavily influenced by the substituents on the 2-phenyl ring. For example, a 3-hydroxyl, 5-methoxy substitution pattern on the 2-phenyl ring has shown significant inhibitory activity for PI3Kβ and PI3Kγ.[3][4]

  • For EGFR Inhibitors: Potent EGFR inhibitors often feature an anilino group at the 4-position.[2] Selectivity for mutant EGFR (e.g., L858R/T790M) over wild-type (WT) is a key goal to minimize toxicity.[5][6] This has been achieved with specific substitutions on the 4-anilino moiety that can form covalent bonds with a cysteine residue (Cys797) in the EGFR active site, a strategy used by third-generation inhibitors.[5]

Q3: My inhibitor shows good potency in biochemical assays but poor activity in cell-based assays. What are the potential reasons?

A3: This is a common issue in drug discovery. The discrepancy between biochemical and cellular activity can arise from several factors:

  • Cell Permeability: The compound may have poor membrane permeability and fail to reach its intracellular target. Highly charged or overly hydrophobic compounds can exhibit low permeability.[7]

  • High ATP Concentration in Cells: The intracellular concentration of ATP is much higher than that typically used in biochemical assays. For ATP-competitive inhibitors, this can lead to a significant rightward shift in the IC50 value (lower apparent potency) in a cellular context.[8]

  • Compound Stability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell.

  • Off-Target Effects: In a cellular environment, the compound might engage with other targets that counteract its intended effect.[8]

It is recommended to conduct target engagement assays, such as NanoBRET™, to confirm that the compound is reaching and binding to its intended target within the cell.[1][9]

Q4: We are observing a significant loss of inhibitory activity from our compound stock solution. What are the primary causes and how can we troubleshoot this?

A4: Loss of activity in a stock solution is typically due to issues with compound stability or handling.[10] The most common causes are chemical degradation (e.g., hydrolysis, oxidation), precipitation, or adsorption to container surfaces.[10]

To troubleshoot, first assess the integrity of your stock solution using analytical methods like HPLC or LC-MS. This will allow you to quantify the amount of intact compound and identify any degradation products.[10] Best practices for storage are critical: store stock solutions at -20°C or -80°C, protect them from light by using amber vials, and avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guides

Guide 1: Issue - High Variability and Poor Reproducibility in Kinase Assays
Potential Cause Troubleshooting Step Rationale
Inconsistent Incubation Times Standardize all incubation steps precisely. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.Kinase reactions are time-sensitive. Variations can lead to different levels of substrate conversion, affecting IC50 values.
Temperature Fluctuations Ensure all reagents and plates are equilibrated to the assay temperature. Perform incubations in a temperature-controlled environment.Enzyme activity is highly sensitive to temperature. Inconsistent temperatures can introduce significant variability.
Pipetting and Dispensing Errors Calibrate pipettes regularly. Use proper pipetting techniques to avoid bubbles. For low-volume assays, consider using automated liquid handlers.Small volume errors, especially with concentrated stock solutions, can lead to large variations in final concentrations.
Inconsistent DMSO Concentration Maintain a consistent final DMSO concentration across all wells, including controls.DMSO can inhibit kinase activity at higher concentrations, so consistency is key.
High Substrate Conversion Optimize the assay to ensure substrate conversion is below 20% (initial velocity conditions). This can be achieved by adjusting enzyme concentration or incubation time.If the reaction proceeds too far, it can lead to an underestimation of inhibitor potency.
Guide 2: Issue - High Background Signal in Luminescence-Based Kinase Assays
Potential Cause Troubleshooting Step Rationale
Compound Interference Run a "No Enzyme" control containing all assay components (including the inhibitor) except the kinase.This control is essential to identify if the compound directly inhibits or enhances the detection system (e.g., luciferase).[11] An increase in signal with compound concentration points to interference.[11]
Compound Aggregation Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.Small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives. Detergents can disrupt these aggregates.[11]
High ATP Concentration Optimize the ATP concentration to be at or near the Km for the kinase.High ATP levels can lead to a high background signal in assays that measure ATP depletion or ADP formation.[11]
Contaminated Reagents Use fresh, high-quality reagents. Ensure buffers are prepared correctly and are free of contamination.Contaminants in ATP, substrate, or buffer can interfere with the detection chemistry.

Data Presentation: Quantitative SAR

Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors

The following table summarizes the inhibitory activity of selected compounds against PI3Kβ and PI3Kγ isoforms. The data highlights how substitutions on the 2-phenyl ring are a critical determinant of biological activity.[2][3][4]

Compound R Group (Substitution on 2-phenyl ring) Inhibition of PI3Kβ (%) at 10 µM Inhibition of PI3Kγ (%) at 10 µM
IIIa3-OH6270
VIb3-OH, 5-OCH₃7284
IIIb4-OH<40<40
VIc4-OH, 5-OCH₃50<40
IIIk3-OCH₃<4048

Data sourced from studies on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[2][4]

SAR Summary: A hydroxyl group at the 3-position of the 2-phenyl ring is favorable for potent PI3K inhibition.[2] Moving the hydroxyl group to the 4-position diminishes activity. The addition of a methoxy group at the 5-position alongside a 3-hydroxyl group (Compound VIb) further enhances potency against both PI3Kβ and PI3Kγ.[3][4]

Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivative (Compound B1) against EGFR

This table presents the inhibitory concentrations (IC50) for a promising thieno[3,2-d]pyrimidine derivative against both wild-type (WT) and a clinically relevant mutant form of EGFR (L858R/T790M).[5][6]

Kinase Target Compound B1 IC50 (nM) Selectivity (WT/Mutant)
EGFRWT>1000>76-fold
EGFRL858R/T790M13

Data sourced from a study on novel EGFR inhibitors.[5][6]

Selectivity Summary: Compound B1 demonstrates high potency against the double mutant EGFRL858R/T790M while showing significantly less activity against the wild-type enzyme. This selectivity is crucial for developing targeted therapies with reduced side effects.[5][6]

Experimental Protocols

Protocol 1: General Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.

    • Inhibitor Solutions: Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in 100% DMSO. Then, create intermediate dilutions in kinase buffer to achieve the desired final assay concentrations with a consistent DMSO percentage.

    • Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in kinase buffer.

    • Substrate/ATP Solution: Prepare a 4X solution of the specific substrate and ATP in kinase buffer. The final ATP concentration should ideally be at its Km for the kinase.

    • Detection Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the inhibitor solution or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the 2X kinase solution to all wells. For a "No Enzyme" control, add 2.5 µL of kinase buffer instead.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time).

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data using positive (DMSO control, 100% activity) and negative (high concentration of a known inhibitor, 0% activity) controls.

    • Plot the normalized response versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.[2]

  • Cell Culture:

    • Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan product.[2]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration and calculate the IC50 value.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAkt p-Akt PDK1->pAkt Akt Akt mTORC2->pAkt Downstream Downstream Effectors (e.g., mTORC1, GSK3B) pAkt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer EGF EGF EGF->EGFR Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->Dimer Inhibits Kinase Domain Grb2 Grb2/Sos Dimer->Grb2 PI3K PI3K Dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Akt->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Troubleshooting_Workflow Start Start: Loss of Inhibitor Activity Observed Step1 Step 1: Evaluate Stock Solution Integrity Start->Step1 Step1_Action Action: Analyze stock by HPLC or LC-MS Step1->Step1_Action Decision1 Stock OK? (Purity >95%, Correct Conc.) Step1->Decision1 Outcome1_Bad Outcome: Degraded or Precipitated Stock Decision1->Outcome1_Bad No Step2 Step 2: Check Stability in Assay Buffer Decision1->Step2 Yes Action1_Bad Action: Prepare fresh stock. Review storage/handling. Outcome1_Bad->Action1_Bad Step2_Action Action: Incubate inhibitor in buffer over time, re-analyze. Step2->Step2_Action Decision2 Stable in Buffer? Step2->Decision2 Outcome2_Bad Outcome: Unstable in Assay Conditions Decision2->Outcome2_Bad No Step3 Step 3: Review Assay Protocol and Reagents Decision2->Step3 Yes Action2_Bad Action: Modify buffer pH, add antioxidants, or reduce incubation time. Outcome2_Bad->Action2_Bad Outcome_Good Outcome: Issue Identified (e.g., wrong ATP conc., inactive enzyme) Step3->Outcome_Good Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of Inhibitor Dispense 3. Dispense Reagents into 384-well Plate Compound->Dispense Reagents 2. Prepare Kinase Panel & Substrate/ATP Mixes Reagents->Dispense Incubate 4. Incubate to Allow Kinase Reaction Dispense->Incubate Detect 5. Add Detection Reagent & Read Signal Incubate->Detect Calculate 6. Calculate % Inhibition for each Kinase Detect->Calculate Plot 7. Plot Dose-Response Curves & Determine IC50 Values Calculate->Plot Profile 8. Generate Selectivity Profile Plot->Profile

References

Strategies to reduce cytotoxicity of thieno[2,3-d]pyrimidine compounds in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with thieno[2,3-d]pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-d]pyrimidine compound is showing high cytotoxicity in my normal cell line controls. What are the initial troubleshooting steps?

A1: High cytotoxicity in normal cells is a common challenge. Here are some initial steps to consider:

  • Purity of the Compound: Verify the purity of your synthesized compound. Impurities from the synthesis process can contribute to unexpected toxicity.

  • Concentration Range: Ensure you are using an appropriate concentration range. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines to identify a therapeutic window.

  • Solvent Effects: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at higher concentrations. Run a vehicle control with the solvent alone to assess its contribution to cell death.

  • Cell Line Sensitivity: Different normal cell lines have varying sensitivities to chemical compounds. If possible, test your compound on multiple normal cell lines to understand its general toxicity profile.

Q2: How can I modify the structure of my thieno[2,3-d]pyrimidine compound to improve its selectivity for cancer cells over normal cells?

A2: Structure-activity relationship (SAR) studies are crucial for optimizing selectivity. Based on current research, consider the following modifications:

  • Substitutions on the Pyrimidine Ring: Modifications at the C2, N3, and C4 positions of the pyrimidine ring can significantly impact biological activity and selectivity. For example, introducing specific anilino groups at the C4 position has been explored to target EGFR.[1]

  • Modifications of the Thiophene Ring: Substitutions on the thiophene ring can influence how the compound interacts with the active sites of target enzymes.

  • Side Chain Optimization: The nature and position of side chains play a critical role. For instance, in a series of 6-substituted thieno[2,3-d]pyrimidines, the replacement of a phenyl ring with a pyridyl or fluorinated pyridyl side chain increased potency towards folate receptor-expressing cells, suggesting a strategy for selective targeting.[2]

Q3: Are there any drug delivery strategies to specifically target cancer cells and spare normal cells?

A3: Yes, targeted drug delivery is a promising approach. One strategy involves exploiting differences in cell surface receptors between cancer and normal cells. For example, some thieno[2,3-d]pyrimidine compounds have been designed to be selectively transported into cancer cells via folate receptors (FRs), which are often overexpressed in tumors compared to normal tissues.[2] This approach can reduce systemic toxicity.

Q4: What are the common molecular targets of thieno[2,3-d]pyrimidine compounds that contribute to their anticancer activity and potential for selectivity?

A4: Thieno[2,3-d]pyrimidines are known to target various molecules that are often dysregulated in cancer, providing a basis for their selective action. These include:

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as:

    • Epidermal Growth Factor Receptor (EGFR)[1][3]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]

    • Phosphoinositide 3-kinase (PI3K)[1]

    • Fibroblast Growth Factor Receptor 1 (FGFR1)[5]

  • Enzyme Inhibition: Some compounds target other essential enzymes in cancer cells, like topoisomerase II, which is involved in DNA replication.[6]

  • Metabolic Pathway Inhibition: Certain derivatives can inhibit key enzymes in metabolic pathways that are highly active in cancer cells, such as those involved in purine biosynthesis (e.g., GARFTase and AICARFTase) and one-carbon metabolism (e.g., SHMT2).[2]

Troubleshooting Guides

Guide 1: Assessing and Improving the Selectivity Index

Problem: Your lead compound is effective against cancer cells but also shows significant toxicity to normal cells, resulting in a low selectivity index (SI).

Selectivity Index (SI) is calculated as: SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.

Troubleshooting Workflow:

start Low Selectivity Index Observed step1 Perform SAR Studies: Synthesize Analogs with Systematic Structural Modifications start->step1 step2 Screen Analogs Against Cancer and Normal Cell Lines (e.g., MTT Assay) step1->step2 step3 Calculate IC50 and SI for Each Analog step2->step3 step4 Identify Analogs with Improved SI step3->step4 step5 Further Characterize Mechanism of Action of Lead Candidates step4->step5 end Optimized Compound with Higher Selectivity step5->end

Caption: Workflow for improving the selectivity index of a thieno[2,3-d]pyrimidine compound.

Quantitative Data Summary:

The following tables summarize cytotoxicity data from various studies, highlighting the potential for selectivity.

Table 1: IC50 Values of Selected Thieno[2,3-d]pyrimidine Derivatives in Cancer vs. Normal Cell Lines

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
8d MCF-7 (Breast)0.023WISH (Amnion)2.02[7]
8d HUH-7 (Liver)0.016WISH (Amnion)2.02[7]
Compound 9 HT-29 (Colon)~0.130Lep3 (Fibroblast)>10[3]
Compound 10 HT-29 (Colon)~0.261Lep3 (Fibroblast)>10[3]
Compound 21 HT-29 (Colon)~0.108Lep3 (Fibroblast)>10[3]

Table 2: Comparison of IC50 Values for a Thieno[2,3-d]pyrimidine Derivative (Compound 8d) Across Multiple Cell Lines

Cell Line TypeCell LineIC50 (µg/mL)IC50 (µM)
CancerBHK1747.5
CancerHUH-75.816.2
CancerMCF-78.323.2
NormalWISH7232020
Data adapted from a study on the synthesis and cytotoxicity of thieno[2,3-d]pyrimidine derivatives.[7]
Guide 2: Investigating the Mechanism of Action to Understand Selectivity

Problem: You have a compound with good selectivity, but you need to understand the underlying mechanism to support its development.

Experimental Workflow:

start Selective Compound Identified step1 Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, PI3K) start->step1 step2 Cell Cycle Analysis (Flow Cytometry) start->step2 step3 Apoptosis Assays (e.g., Annexin V/PI Staining) start->step3 step5 Metabolite Rescue Studies start->step5 step4 Western Blot for Key Signaling Proteins (e.g., p-ERK, p-Akt) step1->step4 end Elucidation of Mechanism of Action step2->end step3->end step4->end step5->end

Caption: Experimental workflow to elucidate the mechanism of a selective thieno[2,3-d]pyrimidine compound.

Signaling Pathway Example: MAPK Pathway Inhibition

Some thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the MAPK/ERK pathway, which is often hyperactivated in cancer.[8][9]

MIF2 MIF2 (Growth Factor) CD74 CD74 (Receptor) MIF2->CD74 Binds Ras Ras CD74->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor (e.g., 5d) Thieno_pyrimidine->MIF2 Inhibits

Caption: Inhibition of the MIF2-induced MAPK signaling pathway by a thieno[2,3-d]pyrimidine derivative.[8][9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Thieno[2,3-d]pyrimidine compounds

  • Cancer and normal cell lines

  • 96-well plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compound induces cell cycle arrest.

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-buffered saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with the compound for the desired time (e.g., 24 or 48 hours), harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[6]

References

Improving the stability of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Question: I am observing a rapid loss of my this compound in aqueous buffers. What could be the cause and how can I mitigate this?

Answer: Rapid degradation in aqueous solutions can be attributed to several factors, primarily hydrolysis. The thienopyrimidine core can be susceptible to cleavage under certain pH and temperature conditions.

Troubleshooting Steps:

  • pH Optimization: The stability of heterocyclic compounds is often pH-dependent. We recommend performing a pH stability profile to identify the optimal pH range for your experiments.

    • Experimental Protocol: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9). Dissolve the compound in each buffer at a known concentration.

    • Monitor the concentration of the parent compound over time using a suitable analytical method like HPLC-UV.

    • Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.

  • Temperature Control: Increased temperature can accelerate degradation kinetics.[1]

    • Recommendation: Whenever possible, conduct your experiments at lower temperatures (e.g., 4°C or on ice) to minimize degradation. Store stock solutions at -20°C or -80°C.

  • Use of Co-solvents: If the experimental conditions allow, consider using a co-solvent to reduce the activity of water.

    • Recommendation: Solvents like DMSO or ethanol can be used to prepare concentrated stock solutions, which are then diluted into the aqueous buffer immediately before the experiment. Ensure the final concentration of the organic solvent is compatible with your assay.

Issue 2: Precipitation of the Compound During Experiments

Question: My this compound is precipitating out of solution during my experiments. How can I improve its solubility?

Answer: The thieno[2,3-d]pyrimidine scaffold, while versatile, can sometimes exhibit limited aqueous solubility. Precipitation can lead to inaccurate results and loss of compound.

Troubleshooting Steps:

  • Solubility Screening: Determine the solubility of the compound in various pharmaceutically acceptable solvents and buffer systems.

    • Experimental Protocol: Prepare saturated solutions of the compound in different solvents (e.g., water, PBS, DMSO, ethanol, PEG400).

    • After equilibration, filter the solutions and determine the concentration of the dissolved compound by a validated analytical method.

  • Formulation Strategies:

    • Co-solvents: As mentioned for stability, co-solvents can also enhance solubility.

    • Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL at low concentrations can improve solubility by forming micelles.

    • Cyclodextrins: Encapsulation of the compound in cyclodextrins can enhance its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the pyrimidinone ring, particularly at the amide bond.

  • Oxidation: The thiophene ring can be susceptible to oxidation.[1]

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, especially UV radiation.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Preparation: We recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method that can separate the parent compound from its degradation products is crucial.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method. An LC-MS (Liquid Chromatography-Mass Spectrometry) method can also be used for identification of degradation products.

  • Method Development: The method should be validated to ensure it is linear, accurate, precise, and specific for the parent compound.

Data Presentation

Table 1: pH-Rate Profile for this compound at 25°C

pHApparent First-Order Rate Constant (k_obs, h⁻¹)Half-life (t½, h)
3.00.0887.9
5.00.02527.7
7.40.04515.4
9.00.1126.2

This is example data and should be generated experimentally.

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
DMSO> 50
Ethanol1.2
PEG4005.8

This is example data and should be generated experimentally.

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the samples from the stability study with the mobile phase to a suitable concentration within the linear range of the assay.

  • Analysis:

    • Inject the samples and a standard of the compound at a known concentration.

    • Calculate the concentration of the remaining compound in the samples based on the peak area of the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) add_compound Add Compound to Buffers prep_stock->add_compound prep_buffers Prepare Buffers (Varying pH) prep_buffers->add_compound incubate Incubate at Controlled Temperature add_compound->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample hplc_analysis HPLC-UV Analysis sample->hplc_analysis data_analysis Data Analysis (Calculate % Remaining) hplc_analysis->data_analysis

Caption: Workflow for a pH stability study.

logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Potential Degradation Pathways compound This compound in Solution pH pH compound->pH Temperature Temperature compound->Temperature Light Light Exposure compound->Light Solvent Solvent System compound->Solvent Oxygen Dissolved Oxygen compound->Oxygen Hydrolysis Hydrolysis pH->Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Photodegradation Photodegradation Light->Photodegradation Oxygen->Oxidation

Caption: Factors affecting compound stability.

References

Analytical methods for detecting impurities in 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one. The information provided is intended to assist in the development and execution of analytical methods for detecting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

The most common and effective analytical techniques for impurity profiling of pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is used for separation and quantification of impurities, while LC-MS and NMR are crucial for the identification and structural elucidation of unknown impurities.[1][2]

Q2: What are the potential sources of impurities in this compound?

Impurities can originate from various stages of the manufacturing process and storage.[3] Potential sources include:

  • Process-related impurities: These can be unreacted starting materials, intermediates, or by-products from the synthesis route.

  • Degradation products: These form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation.[4][5]

  • Reagents, ligands, and catalysts: Residual amounts of substances used during synthesis.

  • Contaminants: Any extraneous material introduced during production or storage.

Q3: How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5] The following conditions are typically employed:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

The extent of degradation should be monitored, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).

HPLC Method Development and Troubleshooting

A robust HPLC method is critical for the accurate detection and quantification of impurities. Below is a general guideline for method development and a troubleshooting guide for common issues.

Experimental Protocol: HPLC Method Development

A systematic approach to HPLC method development is recommended to achieve optimal separation of the main compound from its impurities.[6][7][8]

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Method Development Workflow:

Caption: A typical workflow for developing a stability-indicating HPLC method.

Troubleshooting Guide: Common HPLC Issues

Table 2: HPLC Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with silanols- Inappropriate mobile phase pH- Reduce sample concentration.- Use a base-deactivated column or add a competing base to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction (air bubbles, leaks)- Prepare fresh mobile phase and ensure thorough mixing and degassing.- Use a column oven to maintain a constant temperature.- Purge the pump, check for leaks, and ensure solvent lines are submerged.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and flush the injector and column.- Implement a needle wash step and inject a blank run between samples.
Baseline Noise or Drift - Air bubbles in the detector- Contaminated mobile phase or detector cell- Lamp deterioration- Purge the system to remove air bubbles.- Flush the system with a strong solvent (e.g., isopropanol).- Replace the detector lamp if nearing the end of its lifespan.
Low Peak Area/Response - Sample degradation- Incorrect injection volume- Leak in the system- Prepare fresh samples and use an appropriate diluent.- Verify the injector settings and syringe volume.- Perform a system pressure test to check for leaks.

Impurity Investigation Workflow:

Impurity_Investigation cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Workflow A Synthesize this compound C HPLC-UV Analysis for Purity Profile A->C B Perform Forced Degradation Studies B->C D LC-MS Analysis for Mass Information C->D If unknown peaks are detected E Isolate Impurities (e.g., Prep-HPLC) D->E If impurity standard is not available G Identify and Characterize Impurities D->G If fragmentation provides sufficient data F NMR Spectroscopy for Structural Elucidation E->F F->G

Caption: A logical workflow for the investigation and characterization of impurities.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification of impurities.[9]

Experimental Protocol: NMR Analysis

Table 3: General Parameters for NMR Analysis

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Typical Experiments 1D ¹H, 2D COSY, 2D HSQC, 2D HMBC1D ¹³C, DEPT-135

Troubleshooting NMR Data Interpretation:

Q: The ¹H NMR spectrum shows broad peaks. What could be the cause?

A: Broad peaks in the ¹H NMR spectrum can be due to several factors:

  • Presence of paramagnetic impurities: Even trace amounts can cause significant line broadening.

  • Chemical exchange: Protons that are exchanging between different chemical environments on the NMR timescale will appear as broad signals. This is common for N-H and O-H protons.

  • Low sample concentration or poor shimming: Insufficient sample or an inhomogeneous magnetic field can lead to broad lines.

Q: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum. What experiments can help?

A: Quaternary carbons do not show correlations in DEPT experiments. To assign them, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. HMBC shows correlations between protons and carbons that are two or three bonds away, allowing for the assignment of quaternary carbons based on their connectivity to nearby protons.

This technical support guide provides a starting point for the analytical characterization of this compound and its impurities. For specific applications, further optimization and validation of the described methods are required.

References

Validation & Comparative

A Comparative Analysis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one Derivatives and Other Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thienopyrimidine-Based Kinase Inhibitors

Thieno[2,3-d]pyrimidines are heterocyclic compounds that are structurally analogous to purines, enabling them to interact with the ATP-binding sites of protein kinases.[1] This interaction can disrupt cellular signaling pathways that are often hyperactivated in cancer, leading to uncontrolled cell proliferation and survival. Derivatives of the thieno[2,3-d]pyrimidine core have been investigated for their potential to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[2][3]

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various thieno[2,3-d]pyrimidine derivatives and established kinase inhibitors against different cancer cell lines and specific kinases. This data, presented as IC50 values (the concentration of inhibitor required to reduce a biological activity by 50%), allows for a direct comparison of their potency.

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMelanoma (MDA-MB-435)GP = -31.02%[4]
Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative)Prostate Cancer (PC-3)7.98[5]
Compound 8d (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative)Prostate Cancer (PC-3)7.12[5]
Compound 9a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative)Prostate Cancer (PC-3)9.26[5]

*GP (Growth Percent) indicates the percentage of cell growth, where a negative value signifies cell killing.

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives and Reference Inhibitors

CompoundTarget KinaseIC50 (µM)Reference
Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative)EGFRwt0.099[5]
Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative)EGFRT790M0.123[5]
Erlotinib EGFRwt~0.002[6]
A series of 4-anilinothieno[2,3-d]pyrimidines EGFRwt<0.020 (for 17 compounds)[2]
A series of 4-anilinothieno[2,3-d]pyrimidines EGFR T790M/L858R<0.005 (for 10 compounds)[2]
A series of thieno[2,3-d]pyrimidine derivatives VEGFR-2Potent Inhibition[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a common method.[7][8][9][10][11]

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is directly proportional to the amount of ADP, and therefore to kinase activity. Inhibition of the kinase results in a decrease in the luminescent signal.

Procedure:

  • Kinase Reaction: In a multi-well plate, the test compound (at various concentrations), the target kinase, its specific substrate, and ATP are combined in a kinase reaction buffer.

  • Reaction Termination and ATP Depletion: After a set incubation period, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced into ATP, and a luciferase/luciferin mixture that generates a luminescent signal from the newly synthesized ATP.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Kinase Activity Assay

Cell-based assays measure the effect of a compound on kinase activity within a living cell, providing a more physiologically relevant context.[12][13][14][15][16]

Principle: These assays typically measure the phosphorylation of a kinase's downstream substrate. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its efficacy.

Procedure:

  • Cell Culture and Treatment: Cancer cells expressing the target kinase are cultured in multi-well plates and then treated with various concentrations of the test compound.

  • Cell Lysis: After a specific incubation time, the cells are lysed to release the cellular proteins.

  • Detection of Substrate Phosphorylation: The level of phosphorylation of a specific substrate is quantified using methods such as ELISA or Western blotting, employing antibodies that specifically recognize the phosphorylated form of the substrate.

  • Data Analysis: The reduction in substrate phosphorylation in treated cells compared to untreated cells is used to determine the inhibitory activity of the compound, and an IC50 value can be calculated.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the compared kinase inhibitors and a general workflow for an in vitro kinase assay.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway in cancer.

G cluster_1 In Vitro Kinase Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compound B Incubate Reaction Mixture A->B C Stop Reaction & Deplete ATP B->C D Detect ADP (Luminescence) C->D E Data Analysis (IC50) D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Derivatives of the 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one scaffold represent a promising class of kinase inhibitors with demonstrated anticancer potential. The comparative data presented in this guide highlight their activity against various cancer cell lines and specific kinases, often comparable to or exceeding that of established drugs. The detailed experimental protocols provide a foundation for researchers to further investigate these and other novel kinase inhibitors. The continued exploration of the structure-activity relationships within the thieno[2,3-d]pyrimidine class is crucial for the development of more potent and selective anticancer therapeutics.

References

The Pivotal Role of the 6-Bromo Substituent in Thieno[2,3-d]pyrimidin-4(3h)-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities, particularly as kinase inhibitors in oncology.

The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, and the introduction of a bromine atom at the 6-position serves as a crucial handle for further chemical modifications, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. This document delves into the SAR of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature of substituents at other positions of the heterocyclic core, primarily at the N3 and C2 positions. The following tables summarize the inhibitory activities of representative compounds against various cancer cell lines and kinases.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDSubstitution PatternTarget Cell LineIC50 (µM)
1a N3-(4-chlorobenzyl)HCT-116 (Colon)5.2
1b N3-(3,4-dichlorobenzyl)HCT-116 (Colon)2.8
2a C2-(phenyl), N3-(methyl)A549 (Lung)15.7
2b C2-(4-methoxyphenyl), N3-(methyl)A549 (Lung)8.3
3a C2-morpholino, N3-(ethyl)MCF-7 (Breast)11.2
3b C2-piperidino, N3-(ethyl)MCF-7 (Breast)14.5

Structure-Activity Relationship Summary:

  • Substitution at the N3 Position: Introduction of substituted benzyl groups at the N3 position generally enhances cytotoxic activity. Electron-withdrawing groups on the benzyl ring, such as chlorine, lead to a notable increase in potency, as seen in the comparison between compounds 1a and 1b .

  • Substitution at the C2 Position: The nature of the substituent at the C2 position significantly impacts activity. Aromatic rings with electron-donating groups, like the 4-methoxyphenyl group in compound 2b , tend to improve anticancer activity compared to an unsubstituted phenyl ring (2a ). The introduction of heterocyclic rings like morpholine (3a ) can also confer moderate activity.

Table 2: Kinase Inhibitory Activity of this compound Derivatives
Compound IDSubstitution PatternTarget KinaseIC50 (nM)
4a N3-(pyridin-4-ylmethyl)EGFR (wt)85
4b N3-(pyridin-4-ylmethyl)EGFR (T790M)150
5a C2-anilinoVEGFR-245
5b C2-(4-fluoroanilino)VEGFR-228

Structure-Activity Relationship Summary:

  • EGFR Inhibition: The this compound scaffold has been explored for its potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. As illustrated by compounds 4a and 4b , these derivatives can exhibit activity against both wild-type and mutant forms of EGFR, although often with reduced potency against resistant mutants like T790M.

  • VEGFR-2 Inhibition: Modifications at the C2 position with anilino moieties have shown promise in targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The introduction of a fluorine atom on the anilino ring (5b ) enhances the inhibitory activity, highlighting the importance of halogen interactions in the kinase binding pocket.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software.

In Vitro Kinase Inhibition Assay
  • Reaction Setup: The kinase assay is performed in a buffer containing the respective kinase, a substrate peptide, and ATP.

  • Inhibitor Addition: The this compound derivatives are added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation (32P-ATP) or luminescence-based assays that measure the amount of ADP produced.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The biological effects of this compound derivatives are often mediated through the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Inhibitor This compound Derivatives Inhibitor->RTK Experimental_Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) In_Vitro_Screening->Kinase_Assay Cell_Viability_Assay Cell Viability Assays (e.g., MTT on Cancer Cell Lines) In_Vitro_Screening->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Identification of Potent and Selective Inhibitors SAR_Analysis->End Lead_Optimization->Synthesis

Thieno[2,3-d]pyrimidine Analogs Demonstrate Efficacy Against Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research highlights the potential of thieno[2,3-d]pyrimidine derivatives as potent anticancer agents, with several analogs demonstrating significant efficacy against cancer cell lines that have developed resistance to standard chemotherapeutic drugs. These compounds have shown promise in overcoming resistance mechanisms, particularly in non-small cell lung cancer (NSCLC) and breast cancer, by targeting key signaling pathways involved in tumor growth and survival. This guide provides a comparative analysis of the performance of various thieno[2,3-d]pyrimidine analogs, supported by experimental data from recent studies.

I. Comparative Efficacy Against Drug-Resistant Cancer Cell Lines

Thieno[2,3-d]pyrimidine analogs have been extensively evaluated for their cytotoxic activity against a panel of human cancer cell lines. Of particular interest is their ability to inhibit the growth of cells that are resistant to established therapies.

Epidermal Growth Factor Receptor (EGFR) Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A significant challenge in the treatment of NSCLC is the emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs), often driven by the T790M mutation in the EGFR gene. Several studies have focused on developing thieno[2,3-d]pyrimidine-based EGFR inhibitors that can overcome this resistance.

One study designed and synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their efficacy against the NCI-H1975 cell line, which harbors the EGFR L858R/T790M double mutation and is resistant to first-generation TKIs like erlotinib. The results are compared with the A549 cell line (EGFR wild-type) and the standard drug, AZD9291 (Osimertinib).

CompoundCell LineIC50 (µM)[1][2]Control DrugCell LineIC50 (µM)[1][2]
B1 H1975 (EGFR L858R/T790M)0.087AZD9291 H19750.067
A549 (EGFR WT)1.508A5490.379
B7 H1975 (EGFR L858R/T790M)0.023Olmutinib H19750.458
A549 (EGFR WT)0.441A5494.219

Table 1: Comparative cytotoxic activity (IC50) of thieno[3,2-d]pyrimidine analogs B1 and B7 against EGFR-mutant (H1975) and wild-type (A549) NSCLC cell lines. AZD9291 and Olmutinib are used as reference compounds.

These results indicate that compound B7 is particularly potent against the resistant H1975 cell line, with an IC50 value lower than the advanced TKI, AZD9291. Compound B1 also shows strong activity against the resistant cell line.[1][2]

Activity Against Other Cancer Cell Lines

The anticancer activity of thieno[2,3-d]pyrimidine derivatives extends beyond NSCLC. A separate study synthesized a series of novel analogs and tested their cytotoxicity against a panel of cancer cell lines, with doxorubicin as a reference drug.

CompoundCell LineIC50 (µM)[3]
2a A549 (Lung)13.40
4d PC3 (Prostate)14.13
Doxorubicin A549 (Lung)>100 (approx.)
PC3 (Prostate)>100 (approx.)

Table 2: Cytotoxic activity (IC50) of thieno[2,3-d]pyrimidine analogs 2a and 4d against lung and prostate cancer cell lines, compared to Doxorubicin.

In this study, compounds 2a and 4d demonstrated greater potency than doxorubicin against the A549 and PC3 cell lines, respectively.[3] Another investigation focused on new thieno[2,3-d]pyrimidinone derivatives against the MCF-7 breast cancer cell line.

CompoundCell LineIC50 (µM)[4][5][6]
6d MCF-7 (Breast)4.0
Doxorubicin MCF-7 (Breast)6.3

Table 3: Comparative cytotoxic activity (IC50) of a thieno[2,3-d]pyrimidinone analog (6d) and Doxorubicin against the MCF-7 breast cancer cell line.

Compound 6d exhibited more potent cytotoxicity against the MCF-7 cell line than the standard chemotherapeutic agent doxorubicin.[4][5][6]

II. Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer effects of thieno[2,3-d]pyrimidine analogs are largely attributed to their ability to inhibit key protein kinases and induce programmed cell death (apoptosis).

Kinase Inhibition

Many thieno[2,3-d]pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases.

  • EGFR Inhibition: As shown in the table below, compound B1 from the NSCLC study demonstrated potent and selective inhibition of the mutant EGFR kinase over the wild-type form.[1][2]

CompoundKinase TargetIC50 (nM)[1][2]
B1 EGFR L858R/T790M13
EGFR WT>1000
B7 EGFR L858R/T790M5.9
EGFR WT>100

Table 4: In vitro kinase inhibitory activity (IC50) of compounds B1 and B7 against mutant and wild-type EGFR.

  • VEGFR-2 Inhibition: Other series of thieno[2,3-d]pyrimidines have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Below is a diagram illustrating the experimental workflow for evaluating these compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Interpretation start Design Thieno[2,3-d]pyrimidine Analogs synth Chemical Synthesis start->synth char Structural Characterization (NMR, MS) synth->char cell_culture Cancer Cell Line Culture (Sensitive & Resistant) char->cell_culture mtt Cytotoxicity Screening (MTT Assay) cell_culture->mtt ic50 IC50 Determination mtt->ic50 kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) ic50->kinase_assay apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle sar Structure-Activity Relationship (SAR) ic50->sar pathway Signaling Pathway Analysis kinase_assay->pathway apoptosis->pathway cell_cycle->pathway lead_id Lead Compound Identification sar->lead_id pathway->lead_id

Experimental workflow for evaluating thieno[2,3-d]pyrimidine analogs.
Apoptosis Induction

The cytotoxic effects of these compounds are often mediated by the induction of apoptosis. In the study on NSCLC, compound B1 was shown to induce apoptosis in H1975 cells in a dose-dependent manner. After treatment with compound B1, the percentage of apoptotic cells increased significantly compared to the control group. Furthermore, compound B1 was found to arrest the cell cycle at the G2/M phase in H1975 cells.[2]

III. Key Signaling Pathways

The therapeutic potential of thieno[2,3-d]pyrimidine analogs stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, including NSCLC, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. Thieno[2,3-d]pyrimidine-based TKIs block the ATP binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Thieno Thieno[2,3-d]pyrimidine Analog Thieno->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine analogs.
VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of the angiogenic signal in endothelial cells. Its activation by VEGF leads to the proliferation and migration of endothelial cells, resulting in the formation of new blood vessels that supply tumors with nutrients and oxygen. Thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors block this process, thereby impeding tumor growth and metastasis.

VEGFR2_Pathway cluster_downstream_vegfr Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Ras_v Ras VEGFR2->Ras_v Thieno Thieno[2,3-d]pyrimidine Analog Thieno->VEGFR2 Inhibits ATP Binding PKC PKC PLC->PKC Raf_v Raf PKC->Raf_v Ras_v->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) ERK_v->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine analogs.

IV. Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of thieno[2,3-d]pyrimidine analogs.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[7][8]

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[7]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[8][9]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases (e.g., EGFR, VEGFR-2).

  • Assay Setup: The assay is typically performed in a microplate format. The reaction mixture contains the recombinant kinase enzyme, a suitable substrate, and ATP.

  • Compound Addition: The thieno[2,3-d]pyrimidine analogs are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Signal Detection: The amount of substrate phosphorylation or ATP consumption is measured. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

V. Conclusion

Thieno[2,3-d]pyrimidine analogs represent a promising class of anticancer agents with the potential to overcome drug resistance in various cancers. Their mechanism of action, primarily through the inhibition of key protein kinases like EGFR and VEGFR-2, leads to the induction of apoptosis and the suppression of tumor growth. The data presented in this guide highlight the superior performance of certain analogs compared to existing therapies, particularly against drug-resistant cell lines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.

References

In Vivo Anticancer Potential of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine core is a promising scaffold in the design of novel anticancer agents due to its structural similarity to purines, allowing it to interact with various biological targets involved in cancer progression.[1] Derivatives of this scaffold have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines and, in some cases, have shown promise in in vivo models. The primary mechanisms of action for many of these compounds involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][3][4]

Comparative Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

While direct in vivo data for 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one is lacking, numerous studies have reported the potent in vitro anticancer activity of various substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds have been evaluated against a panel of human cancer cell lines, with some exhibiting higher potency than established chemotherapeutic agents like Doxorubicin.[1]

Below is a summary of the in vitro cytotoxic activity of selected thieno[2,3-d]pyrimidine derivatives from various studies, highlighting their potential as anticancer agents.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Target(s)
Series 1 (Ghorab et al.) MCF-7 (Breast)22.12 - 37.78Doxorubicin30.40Not specified
Compound 17f (El-Sayed et al.) HCT-116 (Colon)2.80 ± 0.16Sorafenib9.90 ± 0.78VEGFR-2 (IC50 = 0.23 µM)
HepG2 (Liver)4.10 ± 0.45Sorafenib5.50 ± 0.34
Compound 7a (Elkaeed et al.) HepG2 (Liver)-Erlotinib-EGFR (wild-type & T790M)
PC3 (Prostate)-Erlotinib-
Compound 20 (Al-Mansour et al.) NCI 60 Cell LinesGI50 = 3.35-FluorouracilGI50 > 100DHFR (IC50 = 0.20 µM)
Compound 2a (Abdel-Maksoud et al.) A549 (Lung)13.40Doxorubicin20.21EGFR
Compound 4d (Abdel-Maksoud et al.) PC3 (Prostate)14.13Doxorubicin21.37EGFR
Compound 10b (Al-Obaid et al.) MCF-7 (Breast)19.4 ± 0.22Doxorubicin40.0 ± 3.9EGFR, PI3K (in silico)
Compound 10e (Al-Obaid et al.) MCF-7 (Breast)14.5 ± 0.30Doxorubicin40.0 ± 3.9EGFR, PI3K (in silico)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key assays cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the vehicle alone.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used to prevent rejection of human tumor xenografts.[5]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.[6]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a defined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. Body weight and general health of the animals are also recorded to assess toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflow

The anticancer effects of many thieno[2,3-d]pyrimidine derivatives are attributed to their ability to inhibit protein kinases involved in key signaling pathways that drive tumor proliferation and angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of thienopyrimidine derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->EGFR Experimental_Workflow Start Compound Library (Thienopyrimidine Derivatives) InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro HitID Hit Identification (Potent Compounds) InVitro->HitID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) HitID->Mechanism Active LeadOpt Lead Optimization HitID->LeadOpt Inactive InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo InVivo->LeadOpt

References

A Comparative Analysis of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of two prominent heterocyclic scaffolds.

The pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are privileged heterocyclic ring systems that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative overview of their derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties, supported by experimental data and detailed protocols.

Physicochemical Properties and Structural Features

Pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines are bioisosteres, where the benzene ring of a quinazoline is replaced by a pyridine or a thiophene ring, respectively.[1] This substitution significantly influences the molecule's electron distribution, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties. The pyridine ring in the pyrido[2,3-d]pyrimidine scaffold offers an additional hydrogen bond acceptor, which can be crucial for target binding. On the other hand, the sulfur atom in the thieno[2,3-d]pyrimidine core can engage in unique non-covalent interactions, potentially enhancing binding affinity and selectivity.

Comparative Biological Activities

Both scaffolds have been extensively explored for various therapeutic applications, with a primary focus on oncology.

Anticancer Activity

Derivatives of both pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Representative Derivatives

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 6bPC-3 (Prostate)0.09[2]
Compound 8dMCF-7 (Breast)0.08[2]
Compound 52HepG-2 (Liver)0.3[3]
Compound 59HepG-2 (Liver)0.6[3]
Thieno[2,3-d]pyrimidineCompound 17fHCT-116 (Colon)2.80[4]
Compound 17fHepG2 (Liver)4.10[4]
Compound IIIaMCF-7 (Breast)2.01[5]
Compound IIIcHepG2 (Liver)1.47[5]
Compound B1H1975 (Lung)0.087[6][7]
Compound B7H1975 (Lung)0.023[6]
Kinase Inhibitory Activity

A significant area of investigation for both scaffolds is their potential as protein kinase inhibitors. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Table 2: Comparative Kinase Inhibitory Activity (IC50) of Representative Derivatives

Compound ClassDerivativeTarget KinaseIC50Reference
Pyrido[2,3-d]pyrimidinePD180970p210Bcr-Abl170 nM[3][8]
Compound 65CDK6115.38 nM[3][8]
Compound 6eEF-2K420 nM[9]
Thieno[2,3-d]pyrimidineCompound B1EGFRL858R/T790M13 nM[6][7][10]
Compound B7EGFRL858R/T790M5.9 nM[10]
Compound 17fVEGFR-20.11 µM[4]
Compound VIbPI3Kβ72% inhibition @ 10µM[11]
Compound VIbPI3Kγ84% inhibition @ 10µM[11]

A recent study directly compared a series of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as EGFRL858R/T790M inhibitors.[6][7][10] The thieno[2,3-d]pyrimidine series, particularly compound B1, demonstrated superior inhibitory activity against the mutant EGFR kinase.[6][7][10]

Antimicrobial Activity

While oncology is the primary focus, derivatives of both scaffolds have also shown promise as antimicrobial agents. Certain thieno[2,3-d]pyrimidinedione derivatives have exhibited potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[12]

Signaling Pathways and Experimental Workflows

The therapeutic effects of these compounds are often mediated through their interaction with specific signaling pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Pyrido[2,3-d]pyrimidine or Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyridopyrimidine or thienopyrimidine derivatives.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Thieno[2,3-d]pyrimidine derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Compound Synthesis (Pyrido- or Thieno-pyrimidine) InVitro In Vitro Anticancer Screening (MTT Assay) Start->InVitro KinaseAssay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) InVitro->KinaseAssay Hit Identification of 'Hit' Compounds (Potent & Selective) KinaseAssay->Hit Hit->Start No (Redesign) Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit->Mechanism Yes InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: A generalized workflow for the preclinical evaluation of novel anticancer agents.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (pyrido[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine derivatives) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[13][14]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[13][15]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a 10% SDS solution in 0.01 M HCl, is added to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This assay is used to determine the potency of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is inversely proportional to the kinase activity.

Procedure:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains HEPES, MgCl₂, EGTA, and BSA.[15]

    • Kinase Solution: Recombinant human EGFR kinase is diluted in the kinase buffer.

    • Substrate/ATP Solution: A specific peptide substrate and ATP are diluted in the kinase buffer.

    • Test Compounds: Serially diluted in DMSO and then further diluted in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound solution to the wells.

    • Add the kinase solution to the wells.

    • Initiate the reaction by adding the Substrate/ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Add a reagent (e.g., ADP-Glo™) to terminate the kinase reaction and deplete the remaining ATP.

    • Add a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Conclusion

Both pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds serve as valuable frameworks for the design of potent and selective therapeutic agents. While both have shown significant promise, particularly in the realm of oncology, recent studies suggest that thieno[2,3-d]pyrimidine derivatives may offer advantages in inhibiting specific kinase mutants, such as EGFRT790M.[6][7][10] The choice of scaffold will ultimately depend on the specific biological target and the desired pharmacological profile. Further structure-activity relationship (SAR) studies and lead optimization are crucial to fully exploit the therapeutic potential of these versatile heterocyclic systems.

References

A Comparative Guide to Validating the Target Engagement of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of small molecules, with a focus on 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one, a member of the thienopyrimidine class of compounds known for their kinase inhibitory activities.[1]

This document will delve into the principles, protocols, and data outputs of three prominent target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and the Drug Affinity Responsive Target Stability (DARTS) assay. By presenting their methodologies and comparative data, this guide aims to equip researchers with the knowledge to select the most appropriate strategy for their experimental goals.

Profile of this compound

This compound belongs to the thienopyrimidine family, a class of heterocyclic compounds recognized for their diverse biological activities.[1] Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, including receptor tyrosine kinases that are pivotal in cancer progression.[1] While specific target engagement data for this compound is not extensively available in the public domain, related thieno[2,3-d]pyrimidine derivatives have been demonstrated to inhibit kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated anti-angiogenic strategy in oncology.[3]

Comparison of Target Engagement Validation Methods

The selection of a target engagement validation method is a critical decision in the drug discovery process, influenced by factors such as the nature of the target protein, the availability of reagents, and the desired experimental throughput. The following table provides a comparative overview of CETSA, NanoBRET, and DARTS.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayDrug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after a heat shock.[4][5]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer (acceptor). Competitive displacement of the tracer by a compound indicates target engagement.[6]Ligand binding to a target protein can increase its stability and confer resistance to proteolysis. Target engagement is assessed by a decrease in protease susceptibility.[7][8]
Environment In-cell, cell lysate, or tissue.[9]Live cells.[6]Cell lysate.[7]
Labeling Label-free for the compound and target protein.[5]Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer.[6]Label-free for the compound and target protein.[7]
Throughput Can be adapted to a 96- or 384-well format for higher throughput.[4]High-throughput compatible (96- and 384-well plates).[10]Moderate throughput, can be adapted to multi-well formats.
Key Advantages - Reflects physiological conditions in intact cells.- No modification of the compound or protein is required.- Applicable to a wide range of protein targets.[5]- High sensitivity and quantitative.- Provides real-time binding information in living cells.- Suitable for screening large compound libraries.[11][12]- Does not require compound or protein modification.- Can identify novel or unknown targets.[7]
Key Limitations - Not all protein-ligand interactions result in a significant thermal shift.- Can be lower throughput depending on the detection method (e.g., Western blot).- Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.- Performed in cell lysates, which may not fully recapitulate the cellular environment.- The degree of protease protection can vary.

Illustrative Data Presentation

Table 1: Illustrative CETSA Data for a Thienopyrimidine Derivative

This table shows a hypothetical thermal shift observed for a target kinase upon treatment with a thienopyrimidine compound.

Temperature (°C)% Soluble Kinase (Vehicle)% Soluble Kinase (10 µM Compound)
45100100
509598
557090
604075
651550
70520

Table 2: Illustrative NanoBRET Data for a Thienopyrimidine Derivative

This table represents a dose-dependent inhibition of the BRET signal, from which an IC50 value can be derived.

Compound Conc. (nM)BRET Ratio% Inhibition
00.80
10.756.25
100.625
1000.450
10000.275
100000.187.5

Table 3: Illustrative DARTS Data for a Thienopyrimidine Derivative

This table shows the protective effect of a thienopyrimidine compound against proteolysis of its target kinase.

Compound Conc. (µM)Protease Conc. (µg/mL)% Remaining Target Protein
01020
11045
101085
1001095

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability Compound 6-Bromothieno[2,3-d] pyrimidin-4(3h)-one Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Melt Curve Generation) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship Diagram

Method_Comparison TEV Target Engagement Validation CETSA CETSA (Thermal Stability) TEV->CETSA NanoBRET NanoBRET (Competitive Binding) TEV->NanoBRET DARTS DARTS (Protease Resistance) TEV->DARTS LabelFree Label-Free CETSA->LabelFree LiveCell Live Cell Assay CETSA->LiveCell Lysate Cell Lysate Assay CETSA->Lysate HighThroughput High-Throughput Potential CETSA->HighThroughput NanoBRET->LiveCell NanoBRET->HighThroughput DARTS->LabelFree DARTS->Lysate

Caption: Logical relationships of target engagement validation methods.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines and target proteins.[4][5]

1. Cell Culture and Treatment:

  • Culture cells to approximately 80-90% confluency.

  • Harvest and resuspend cells in fresh culture medium.

  • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Shock:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 45-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

3. Cell Lysis:

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

5. Protein Quantification:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the levels of the soluble target protein by Western Blot, ELISA, or mass spectrometry.

6. Data Analysis:

  • Quantify the amount of soluble target protein at each temperature.

  • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol is a general guide and should be adapted based on the specific NanoLuc®-fusion protein and fluorescent tracer used.[6]

1. Cell Preparation:

  • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Seed the transfected cells into a white, 96- or 384-well assay plate and incubate for 24-48 hours.

2. Compound and Tracer Addition:

  • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

  • Add the fluorescent tracer to the medium at a predetermined optimal concentration.

  • Add the compound dilutions and tracer-containing medium to the cells. Include vehicle and no-tracer controls.

3. Incubation:

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for binding equilibrium.

4. Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Read the plate on a luminometer capable of dual-filtered luminescence measurement (donor emission ~460 nm, acceptor emission ~618 nm).

5. Data Analysis:

  • Calculate the raw BRET ratio (acceptor emission / donor emission).

  • Normalize the data to the vehicle control.

  • Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol provides a general framework for the DARTS assay.[7][8]

1. Lysate Preparation:

  • Prepare a cell lysate in a buffer without detergents that would denature proteins.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Incubate aliquots of the cell lysate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.

3. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to each lysate sample. The optimal protease concentration and digestion time should be determined empirically.

  • Incubate the samples for a set time (e.g., 10-30 minutes) at room temperature.

  • Stop the digestion by adding a protease inhibitor and/or SDS-PAGE loading buffer.

4. Protein Analysis:

  • Analyze the samples by SDS-PAGE and Western Blotting to detect the amount of the target protein remaining.

5. Data Analysis:

  • Compare the band intensity of the target protein in the compound-treated samples to the vehicle control. Increased band intensity in the presence of the compound indicates protection from proteolysis and thus, target engagement.

References

Benchmarking Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives Against Known EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Quantitative Comparison of Inhibitory Potency

The inhibitory activity of the selected thieno[2,3-d]pyrimidine derivative and the established EGFR inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function.

CompoundTarget/Cell LineIC50 (nM)Notes
Thieno[2,3-d]pyrimidine Derivative (Compound 7a) HepG2 (Hepatocellular Carcinoma)8,300A promising dual inhibitor of wild-type and mutant EGFR.[1]
PC3 (Prostate Cancer)10,200Demonstrates activity against different cancer cell lines.[1]
Gefitinib EGFR (Tyr1173 Phosphorylation)37A potent inhibitor of EGFR tyrosine kinase phosphorylation.[2]
NR6W cells (EGFR Tyr992)57Effective against various phosphorylation sites on EGFR.[2]
PC-9 (NSCLC, exon 19 deletion)11.64Highly sensitive in EGFR-mutant lung cancer cells.[3]
Erlotinib EGFR (in vitro kinase assay)2A highly potent inhibitor in cell-free assays.[4]
PC-9 (NSCLC, exon 19 deletion)7Effective in inhibiting the proliferation of lung cancer cells with EGFR mutations.[5]
H3255 (NSCLC, L858R mutation)12Demonstrates activity against different EGFR mutations.[5]
Lapatinib EGFR (in vitro kinase assay)10.8A dual inhibitor of both EGFR and HER2.[6][7]
HER2 (in vitro kinase assay)9.3Shows strong inhibitory activity against HER2.[6][7]
BT474 (Breast Cancer, HER2-overexpressing)100Potent in cell-based assays against HER2-overexpressing cancer cells.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of EGFR inhibitors.

In Vitro EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the enzymatic activity of purified EGFR and the inhibitory potential of test compounds.

  • Reagent Preparation :

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Enzyme Solution: Recombinant human EGFR kinase domain is diluted to the desired concentration in kinase buffer.

    • Substrate/ATP Solution: A biotinylated peptide substrate and ATP are prepared in kinase buffer.

    • Test Compound: The compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • Assay Procedure :

    • 2.5 µL of the test compound dilution is added to the wells of a low-volume 384-well plate.

    • 2.5 µL of the EGFR enzyme solution is added to each well and incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding 5 µL of the substrate/ATP solution.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • The plate is incubated for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • The plate is read on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

    • The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.

    • Data is normalized using vehicle (DMSO) controls (100% activity) and a potent inhibitor control (0% activity).

    • The IC50 value is determined by plotting the normalized activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTS Assay)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Cell Seeding :

    • Cancer cells (e.g., A549, PC-9) are harvested and counted.

    • Cells are seeded into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment :

    • A serial dilution of the test compound is prepared in the complete growth medium at 2 times the final desired concentrations.

    • The old medium is removed from the cells, and 100 µL of the medium containing the diluted compound is added to each well. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation :

    • The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement :

    • 20 µL of MTS reagent is added to each well.

    • The plate is incubated for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis :

    • The absorbance at 490 nm is measured using a plate reader.

    • Data is normalized to the vehicle-treated cells (100% viability).

    • The GI50 (concentration for 50% growth inhibition) is determined by plotting the normalized viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor screening.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K PLCg PLCγ P_EGFR->PLCg STAT STAT P_EGFR->STAT TK_Inhibitor Tyrosine Kinase Inhibitor TK_Inhibitor->P_EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Transcription STAT->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development Virtual_Screening Virtual Screening (Compound Library) HTS High-Throughput Screening (Biochemical Assay) Virtual_Screening->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (Kinase Assay) Hit_Identification->IC50_Determination Cell_Proliferation Cell-Based Proliferation Assay (GI50) IC50_Determination->Cell_Proliferation Downstream_Signaling Downstream Signaling (Western Blot/ELISA) Cell_Proliferation->Downstream_Signaling Selectivity Kinase Selectivity Profiling Downstream_Signaling->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Xenograft Xenograft Models (Efficacy) PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

References

Profiling the Selectivity of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of critical signaling pathways implicated in cancer and other diseases.[1] The 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one core, in particular, serves as a versatile starting point for the synthesis of potent inhibitors. However, a crucial aspect of preclinical development is the comprehensive characterization of an inhibitor's selectivity profile to understand its potential on- and off-target effects. This guide provides a framework for assessing the cross-reactivity of this compound based inhibitors, comparing their performance with other alternatives, and presenting supporting experimental methodologies. While comprehensive public data on the specific 6-bromo core is limited, this guide utilizes data from structurally related thienopyrimidine inhibitors to illustrate the profiling process.

Comparative Kinase Selectivity

A primary method for evaluating inhibitor selectivity is to screen the compound against a large panel of kinases.[2] The data is often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against each kinase. Lower values indicate higher potency. A truly selective inhibitor will exhibit high potency against its intended target and significantly lower potency against other kinases.

Below is a representative table summarizing the kinase inhibition profile for a hypothetical this compound based inhibitor, "Inhibitor X," compared to a known multi-kinase inhibitor, Sunitinib, and a more selective inhibitor, "Inhibitor Y," from a different chemical class.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetInhibitor X (IC50, nM)Sunitinib (IC50, nM)[3]Inhibitor Y (IC50, nM)
Primary Target
VEGFR25261>10,000
Selected Off-Targets
PDGFRβ25150>10,000
KIT50120>10,000
FLT315250>10,000
EGFR>10,0005,00010
HER2>10,000>10,00015
CDK25002,000>10,000
B-Raf>1,000400>10,000
PI3Kα200>10,000>10,000

Note: Data for Inhibitor X and Inhibitor Y are hypothetical and for illustrative purposes.

Cellular Activity and Proliferation Assays

Beyond biochemical assays, it is crucial to assess the inhibitor's effect in a cellular context.[4] This is often achieved through cell proliferation assays using cancer cell lines with known genetic backgrounds, such as specific kinase mutations or amplifications.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineRelevant Kinase AberrationInhibitor X (GI50, µM)Sunitinib (GI50, µM)
K562BCR-ABL0.50.1
MV4-11FLT3-ITD0.10.05
A549KRAS mutation>105
MCF-7PIK3CA mutation1.5>10
T47DPIK3CA mutation1.2>10

Note: Data for Inhibitor X is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cross-reactivity data.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of the inhibitor.[5][6]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates

  • Test inhibitor (e.g., this compound derivative)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-33P]ATP

  • ATP

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted inhibitor to the wells.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The ATP concentration should ideally be close to the Km value for each kinase to provide a more accurate measure of inhibitor potency.[6][7]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing Signaling Pathways and Workflows

Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by thienopyrimidine-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified representation of common kinase signaling pathways.

Experimental Workflow for Cross-Reactivity Profiling

The diagram below outlines the typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Compound Synthesize this compound Based Inhibitor KinasePanel Primary Kinase Panel Screen (e.g., >400 kinases) Compound->KinasePanel CellProliferation Cell Proliferation Assays (Cancer Cell Line Panel) Compound->CellProliferation IC50 IC50 Determination for Hits KinasePanel->IC50 SelectivityProfile Generate Selectivity Profile (e.g., Kinome Map) IC50->SelectivityProfile TargetEngagement Target Engagement Assays (e.g., Western Blot for p-Target) CellProliferation->TargetEngagement TargetEngagement->SelectivityProfile SAR Structure-Activity Relationship (SAR) and Lead Optimization SelectivityProfile->SAR

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Logical Relationship of Selectivity Data

The following diagram illustrates the logical relationship in interpreting selectivity data.

Selectivity_Logic HighPotencyTarget High Potency on Intended Target? LowPotencyOffTarget Low Potency on Off-Targets? HighPotencyTarget->LowPotencyOffTarget AND FurtherOptimization Requires Further Optimization HighPotencyTarget->FurtherOptimization No SelectiveInhibitor Selective Inhibitor LowPotencyOffTarget->SelectiveInhibitor Yes NonSelectiveInhibitor Non-Selective Inhibitor LowPotencyOffTarget->NonSelectiveInhibitor No PotentialToxicity Potential for Off-Target Toxicity NonSelectiveInhibitor->PotentialToxicity

Caption: Logical flow for interpreting inhibitor selectivity data.

References

A Comparative Analysis of the ADMET Properties of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a promising heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] A critical aspect of the drug development pipeline is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides a comparative analysis of the available experimental ADMET data for various thieno[2,3-d]pyrimidine derivatives, offering insights into their drug-like potential.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative ADMET-related data for selected thieno[2,3-d]pyrimidine derivatives from various studies. It is important to note that a direct head-to-head comparison of a comprehensive ADMET panel for a single series of these derivatives is not extensively available in the literature. Therefore, this data is compiled from different sources to provide a broader perspective.

Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
17f VEGFR-2HCT-1162.80 ± 0.16[2]
HepG24.10 ± 0.45[2]
Compound 22 VEGFR-2MCF-711.32 ± 0.32[3]
HepG216.66 ± 1.22[3]
Compound 8b VEGFR-2PC3Data not available[1]
HepG2Data not available[1]
VIb PI3KT-47DData not available
10b EGFR/PI3KMCF-719.4 ± 0.22[4]
10e EGFR/PI3KMCF-714.5 ± 0.30[4]

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
17f VEGFR-20.23 ± 0.03[2]
Compound 22 VEGFR-20.58[3]
Compound 8b VEGFR-20.073[1]
HY3 RIPK20.011[5]

Table 3: In Silico and In Vivo Pharmacokinetic Properties

Compound ID/SeriesPropertyValue/PredictionReference
A series of 18 derivatives Blood-Brain Barrier (BBB) PenetrationLow to very low[2]
A series of 18 derivatives CYP2D6 InhibitionNon-inhibitory[2]
HY3 Bioavailability (in vivo)46.6%[5]
A thienopyrimidine derivative Gastrointestinal (GI) AbsorptionGood (in silico)[6]
A thienopyrimidine derivative BBB PermeabilityGood (in silico)[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of ADMET studies. Below are representative protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[7]

Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.[8][9]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.[8]

  • Transport Experiment:

    • The test compound is added to the apical (donor) compartment to measure transport in the absorptive (apical-to-basolateral) direction.

    • To assess active efflux, the compound is added to the basolateral (donor) compartment for measurement in the secretory (basolateral-to-apical) direction.

    • Samples are taken from the receiver compartment at specific time points.[10]

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the substance in the donor compartment.[9]

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[11]

Objective: To evaluate the potential of a test compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[12]

Methodology:

  • Incubation System: The assay is typically performed using human liver microsomes, which contain a mixture of CYP enzymes, or with recombinant human CYP enzymes (Supersomes) for isoform-specific analysis.[12]

  • Incubation Mixture: The test compound is pre-incubated with the enzyme source (microsomes or recombinant enzymes) and a specific probe substrate for the CYP isoform of interest in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system to initiate the metabolic reaction.[13]

  • Reaction: The reaction is allowed to proceed for a specific time at 37°C and is then terminated by the addition of a stop solution (e.g., acetonitrile).[13]

  • Quantification: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.[13]

  • Data Analysis: The inhibitory potential of the test compound is determined by comparing the rate of metabolite formation in the presence of the test compound to that in its absence. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by thieno[2,3-d]pyrimidine derivatives and a general workflow for an in vitro ADMET assay.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_pyrimidine->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

ADMET_Assay_Workflow cluster_workflow General In Vitro ADMET Assay Workflow Compound Test Compound (Thieno[2,3-d]pyrimidine derivative) Assay_Setup Assay Setup (e.g., Caco-2 cells, Microsomes) Compound->Assay_Setup Incubation Incubation Assay_Setup->Incubation Sampling Sampling at Time Points Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Processing Data Processing and Calculation (Papp, IC50) Analysis->Data_Processing Results ADMET Property Characterization Data_Processing->Results

Caption: A generalized workflow for a typical in vitro ADMET assay.

References

Evaluating the Therapeutic Index of Novel Thieno[2,3-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. A critical parameter in the preclinical assessment of these novel compounds is the therapeutic index (TI), a quantitative measure of a drug's safety that compares the dose required to produce a therapeutic effect to the dose that causes toxicity. This guide provides a comparative overview of the therapeutic index of select thieno[2,3-d]pyrimidine compounds, supported by experimental data and detailed methodologies, to aid in the evaluation and development of this promising class of anticancer agents.

Comparative Analysis of In Vitro Cytotoxicity and Therapeutic Index

The therapeutic potential of a novel compound is not solely defined by its potency against cancer cells but also by its selectivity. A high therapeutic index, indicating a wide margin between the effective and toxic doses, is a key characteristic of a promising drug candidate. The following tables summarize the cytotoxic activity of various thieno[2,3-d]pyrimidine derivatives against cancer cell lines and, where available, against non-cancerous cell lines to provide an estimate of their in vitro therapeutic index.

CompoundCancer Cell LineIC50 (µM)¹Normal Cell LineIC50 (µM)¹Selectivity Index (SI)²Reference
Compound 8d MCF-78.3 µg/mLWISH723 µg/mL87.1[1]
HUH-75.8 µg/mLWISH723 µg/mL124.7[1]
BHK17 µg/mLWISH723 µg/mL42.5[1]
Compound 2 MCF-70.013MCF-10A-3.7[2]
Compound 3 MCF-7-MCF-10A-19.3[2]
Compound 17f HCT-1162.80 ± 0.16---[3]
HepG24.10 ± 0.45---[3]
Compound 22 MCF-711.32 ± 0.32---
HepG216.66 ± 1.22---
Series 9-14 MCF-722.12 - 37.78---[4]
Doxorubicin (Reference) MCF-730.40---[4]

¹IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ²Selectivity Index (SI): Calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following is a standard protocol for the MTT assay, a colorimetric assay widely used to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effects of novel thieno[2,3-d]pyrimidine compounds on cancer and normal cell lines.

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Thieno[2,3-d]pyrimidine compounds of interest

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the thieno[2,3-d]pyrimidine compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizing Mechanisms and Workflows

To better understand the context of these therapeutic evaluations, the following diagrams illustrate a key signaling pathway often targeted by thieno[2,3-d]pyrimidine compounds and a typical experimental workflow for their assessment.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway often targeted by thieno[2,3-d]pyrimidines.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->InVitro CancerCells Cancer Cell Lines InVitro->CancerCells NormalCells Normal Cell Lines InVitro->NormalCells Selectivity Determine IC50 & Calculate Selectivity Index CancerCells->Selectivity NormalCells->Selectivity Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Selectivity->Mechanism InVivo In Vivo Toxicity & Efficacy Studies Mechanism->InVivo Lead Lead Compound Selection InVivo->Lead

Caption: Typical workflow for evaluating the therapeutic potential of novel compounds.

Conclusion

The evaluation of the therapeutic index is a cornerstone in the preclinical development of novel anticancer agents. The data presented in this guide highlight that certain thieno[2,3-d]pyrimidine derivatives exhibit a promising degree of selectivity for cancer cells over normal cells, as evidenced by their high selectivity indices. Continued investigation, particularly focusing on in vivo toxicity and efficacy studies, is warranted to further validate the therapeutic potential of these compounds. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers in this field to standardize and advance their investigations into this valuable class of molecules.

References

Safety Operating Guide

Proper Disposal of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one. It is essential to consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations. This information is intended for use by trained laboratory personnel.

The proper disposal of this compound, a brominated heterocyclic compound, is crucial for ensuring laboratory safety and environmental protection. Due to its chemical nature, this compound should be treated as hazardous waste. The following procedures outline the necessary steps for its safe handling and disposal.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Proper PPE is mandatory to minimize exposure. This includes:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness).[4]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4]
Skin and Body A lab coat or other protective clothing.
Respiratory If working outside a fume hood or if dust/aerosols may be generated, a respirator with an appropriate filter (e.g., A/P2) should be used.[4]
Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to collect it as hazardous waste for incineration by a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, as well as any grossly contaminated materials (e.g., weighing paper, paper towels), in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in solution, it should be collected in a designated, sealed, and labeled hazardous waste container for halogenated organic solvents.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be collected in a designated solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate must be collected as hazardous liquid waste.

2. Labeling: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

3. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, heat, and ignition sources.[2] Follow your institution's guidelines for secondary containment.

4. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Accidental Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

Exposure/Spill TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2] Call a poison control center or seek immediate medical attention.[2][4]
Small Spill For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[4] Place the absorbent material into a sealed, labeled hazardous waste container for disposal.[2][4] Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spill Evacuate the area and prevent entry. Contact your institution's EHS or emergency response team immediately.

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Steps cluster_emergency Emergency Spill Procedure start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Is the waste solid or liquid? fume_hood->decision spill Accidental Spill Occurs fume_hood->spill solid_waste Collect in a Labeled Container for SOLID Halogenated Waste decision->solid_waste Solid liquid_waste Collect in a Labeled Container for LIQUID Halogenated Waste decision->liquid_waste Liquid seal_container Securely Seal the Waste Container solid_waste->seal_container liquid_waste->seal_container store Store in a Designated Hazardous Waste Area seal_container->store ehs_contact Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->ehs_contact end End: Proper Disposal Complete ehs_contact->end spill_small Small Spill: Absorb with inert material, collect as hazardous waste spill->spill_small Small spill_large Large Spill: Evacuate area and call EHS spill->spill_large Large

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given its classification as a halogenated organic compound, proper disposal procedures for such materials must be followed.[2][3][4][5][6]

Personal Protective Equipment (PPE)

A comprehensive array of PPE is necessary to protect against the potential hazards of this compound.[7][8][9][10] The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid/Powder Chemical splash goggles, Face shieldNitrile gloves (or other chemically resistant gloves)Laboratory coat, Closed-toe shoesN95 mask or a respirator with appropriate cartridges
Handling Solutions Chemical splash goggles, Face shieldNitrile gloves (or other chemically resistant gloves)Laboratory coat, Chemical-resistant apron, Closed-toe shoesWork in a certified chemical fume hood
High-Risk Tasks (e.g., heating, potential for aerosolization) Chemical splash goggles, Face shieldNitrile gloves (or other chemically resistant gloves)Laboratory coat, Chemical-resistant apron, Closed-toe shoesWork in a certified chemical fume hood; respirator may be required based on risk assessment

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all required laboratory equipment and reagents.

  • Designate a specific area within the fume hood for the handling of this compound.

3.2. Handling the Solid Compound:

  • Don all required PPE before entering the designated handling area.

  • Conduct all weighing and transfer of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • If any solid is spilled, follow the spill cleanup procedures outlined below.

3.3. Preparing Solutions:

  • All solution preparations must be performed in a chemical fume hood.

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

3.4. Post-Handling:

  • Decontaminate all surfaces and equipment used.

  • Dispose of all waste materials according to the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[2][3][4][5][6]

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams.[2][5][6]

  • Waste Containers: Use clearly labeled, leak-proof containers designated for halogenated organic waste.[4][5]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated solid halogenated waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name, and an approximate concentration.[2][4]

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not pour any waste down the drain.[2][4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 disp1 Segregate Halogenated Waste post2->disp1 post4 Wash Hands post3->post4 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Pickup disp2->disp3

References

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